Piromelatine
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
a melatonin receptor agonist; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxopyran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-13-2-3-15-14(9-13)11(10-19-15)4-6-18-17(21)16-8-12(20)5-7-23-16/h2-3,5,7-10,19H,4,6H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTNBIHOAPJYDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=O)C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241566 | |
| Record name | Piromelatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946846-83-9 | |
| Record name | Piromelatine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946846-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piromelatine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946846839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piromelatine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12288 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Piromelatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIROMELATINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3UN2146K9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Piromelatine and 5-HT1A/5-HT1D receptor agonism
An In-depth Technical Guide on the 5-HT1A/5-HT1D Receptor Agonism of Piromelatine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (Neu-P11) is a novel investigational small molecule under development for the treatment of insomnia and Alzheimer's disease.[1][2][3] Its mechanism of action is characterized by a multimodal pharmacological profile, acting as an agonist at melatonin MT1/MT2 receptors and serotonin 5-HT1A and 5-HT1D receptors.[1][3][4][5] This dual serotonergic and melatonergic activity may offer a synergistic approach to treating complex neurological and psychiatric disorders by influencing sleep architecture, circadian rhythms, and neuronal survival.[2][6] This technical guide provides a detailed overview of the 5-HT1A and 5-HT1D receptor agonism of this compound, focusing on the associated signaling pathways, quantitative pharmacological parameters, and the experimental methodologies used for their characterization.
Introduction to this compound
This compound is a first-in-class drug candidate developed by Neurim Pharmaceuticals.[3] It has shown promise in Phase II clinical trials for primary insomnia, where it demonstrated significant improvements in sleep maintenance parameters such as Wake After Sleep Onset (WASO) and Total Sleep Time (TST), without causing detrimental next-day psychomotor impairment.[1][7][8] Preclinical studies in animal models of Alzheimer's disease suggest that this compound may also offer neuroprotective benefits and improve cognitive function.[2][5][6] The therapeutic potential of this compound is attributed to its combined activity on both melatonin and serotonin receptor systems.[2] This guide will focus specifically on its interaction with the 5-HT1A and 5-HT1D receptors.
5-HT1A and 5-HT1D Receptor Signaling Pathways
Both 5-HT1A and 5-HT1D receptors are members of the G protein-coupled receptor (GPCR) superfamily.[9][10] They are primarily coupled to the inhibitory G-protein, Gi/o, and their activation leads to a cascade of intracellular events that ultimately modulate neuronal excitability.
5-HT1A Receptor Signaling
The 5-HT1A receptor is widely distributed in the central nervous system, acting as both a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic heteroreceptor in regions like the hippocampus and cortex.[9][11]
-
Canonical Pathway: Upon agonist binding, the 5-HT1A receptor activates the Gi/o protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[11][12] The Gβγ subunit can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal firing.[13]
-
Non-Canonical Pathways: Beyond the classical pathway, 5-HT1A receptor activation has been shown to stimulate other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide-3-kinase (PI3K)-Akt pathways, which are implicated in neurogenesis and cell survival.[12][13]
Caption: 5-HT1A receptor signaling cascade initiated by this compound.
5-HT1D Receptor Signaling
The 5-HT1D receptor functions primarily as a presynaptic autoreceptor on serotonin nerve terminals, where its activation inhibits serotonin release.[10] It is also found postsynaptically in brain regions like the basal ganglia.[14]
-
Canonical Pathway: Similar to the 5-HT1A receptor, the 5-HT1D receptor is coupled to Gi/o proteins.[10] Agonist binding leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[15] This action at presynaptic terminals reduces the synthesis and release of serotonin, providing a negative feedback mechanism.[10] Activation can also lead to the activation of the MAPK pathway.[15]
Caption: 5-HT1D receptor signaling cascade initiated by this compound.
Quantitative Pharmacology of this compound
The interaction of a ligand with its receptor is quantified by its binding affinity (Ki) and its functional potency (EC50) and efficacy (Emax). While this compound is established as a 5-HT1A and 5-HT1D agonist, specific quantitative values from head-to-head comparative studies are not widely available in the public domain. The tables below are structured to present such data as it becomes available.
Receptor Binding Affinity
Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.
Table 1: this compound Receptor Binding Profile (Ki, nM)
| Receptor Subtype | This compound Ki (nM) | Reference Compound | Reference Ki (nM) |
|---|---|---|---|
| Human 5-HT1A | Data not available | 8-OH-DPAT | Data not available |
| Human 5-HT1D | Data not available | Sumatriptan | Data not available |
| Human MT1 | Data not available | Melatonin | Data not available |
| Human MT2 | Data not available | Melatonin | Data not available |
Data presented would be derived from competitive radioligand binding assays.
In Vitro Functional Activity
Functional activity assays measure the biological response following receptor activation. Potency is defined by the EC50 value (the concentration of an agonist that produces 50% of the maximal response), while efficacy (Emax) reflects the maximum response a ligand can produce relative to a full agonist.
Table 2: this compound Functional Activity Profile (EC50, nM; Emax, %)
| Receptor Subtype | Assay Type | This compound EC50 (nM) | This compound Emax (%) |
|---|---|---|---|
| Human 5-HT1A | cAMP Inhibition | Data not available | Data not available |
| Human 5-HT1D | cAMP Inhibition | Data not available | Data not available |
Emax is typically expressed relative to a reference full agonist, such as serotonin (5-HT).
Experimental Protocols
Characterizing the pharmacological profile of a compound like this compound involves standardized in vitro assays. Below are representative protocols for determining binding affinity and functional agonism at Gi/o-coupled receptors.
Radioligand Binding Assay (for Ki Determination)
This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the binding affinity (Ki) of this compound for 5-HT1A and 5-HT1D receptors.
Materials:
-
Receptor Source: Membranes from cells stably expressing human recombinant 5-HT1A or 5-HT1D receptors.
-
Radioligand:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[16]
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM Serotonin or WAY-100635 for 5-HT1A).[16][17]
-
Apparatus: 96-well filter plates (e.g., GF/C filters), cell harvester, liquid scintillation counter.[18]
Methodology:
-
Plate Preparation: Add assay buffer, radioligand, and either vehicle, non-specific binding control, or varying concentrations of this compound to the wells of a 96-well plate.
-
Reaction Initiation: Add the receptor membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.[16]
-
Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[16]
-
Scintillation Counting: After drying the filter plate, add liquid scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: General workflow for a competitive radioligand binding assay.
cAMP Functional Assay (for EC50 Determination)
This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, thereby reducing intracellular cAMP levels.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as an agonist at 5-HT1A and 5-HT1D receptors.
Materials:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A or 5-HT1D receptor.[19]
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Adenylyl Cyclase Stimulator: Forskolin (to pre-stimulate cAMP production, creating a signal window for inhibition).
-
Assay Kit: A commercial cAMP detection kit, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[19][20]
-
Apparatus: Plate reader capable of detecting the assay signal (e.g., fluorescence or luminescence).
Methodology:
-
Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Addition: Add varying concentrations of this compound (or a reference agonist like serotonin) to the cells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP modulation.[21]
-
Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol. This typically involves adding detection reagents that generate a signal inversely proportional to the cAMP concentration.[19]
-
Signal Reading: Read the plate using an appropriate plate reader.
-
Data Analysis: Plot the signal as a function of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax is calculated relative to the maximal inhibition achieved by a full agonist.
Multimodal Mechanism and Therapeutic Rationale
The clinical profile of this compound is shaped by its engagement of multiple receptor targets. Its agonist activity at MT1/MT2 receptors is expected to promote sleep, while its 5-HT1A agonism may contribute anxiolytic and antidepressant effects, potentially improving sleep quality by reducing cortical arousal.[7][22] The role of 5-HT1D agonism is less defined in the context of sleep but may contribute to the modulation of neurotransmitter systems relevant to mood and cognition.[23] This multimodal action represents a rational approach to treating conditions like insomnia that are often co-morbid with mood disturbances.
Caption: Logical flow of this compound's multimodal mechanism of action.
Conclusion
This compound is a promising drug candidate with a unique pharmacological profile that combines agonism at both melatonergic and serotonergic (5-HT1A/1D) receptors. Its activity at 5-HT1A and 5-HT1D receptors is mediated through canonical Gi/o-coupled signaling pathways that inhibit adenylyl cyclase and reduce intracellular cAMP. This mechanism is thought to contribute to its therapeutic effects on sleep and mood. The continued investigation and future publication of detailed quantitative pharmacological data will be crucial for fully elucidating the structure-activity relationships and clinical potential of this novel multimodal compound.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. This compound - Neurim Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. A novel melatonin agonist Neu-P11 facilitates memory performance and improves cognitive impairment in a rat model of Alzheimer' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Neurim Pharmaceuticals Announces Positive Phase 2 Clinical Trial Results of this compound for the Treatment of Insomnia [prnewswire.com]
- 8. sleepreviewmag.com [sleepreviewmag.com]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]
- 11. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
- 15. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 17. researchgate.net [researchgate.net]
- 18. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
- 20. researchgate.net [researchgate.net]
- 21. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 22. Changes in sleep and wakefulness following 5-HT1A ligands given systemically and locally in different brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Decreased sensitivity of 5-HT1D receptors in melancholic depression | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
The Pharmacokinetic Profile and Bioavailability of Neu-P11: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neu-P11, also known as piromelatine, is a novel investigational drug with a multimodal mechanism of action, targeting both melatonergic (MT1/MT2) and serotonergic (5-HT1A/1D) receptors.[1] This unique pharmacological profile has led to its investigation in a range of therapeutic areas, including insomnia and neurodegenerative diseases. Understanding the pharmacokinetic (PK) properties and bioavailability of Neu-P11 is critical for its continued development and potential clinical application. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of Neu-P11, based on available preclinical and clinical data.
Pharmacokinetics
Published data from clinical trials indicate that Neu-P11 exhibits a favorable pharmacokinetic profile. Phase I and II studies have demonstrated good absorption and distribution with a dose-proportional pharmacokinetic profile.[2]
Human Pharmacokinetics
A Phase I single ascending dose study in healthy male volunteers evaluated single doses of 5 mg, 20 mg, 50 mg, and 200 mg of Neu-P11. While specific Cmax, Tmax, and AUC values from this study are not publicly available in detail, the development of a sensitive liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for the quantification of Neu-P11 in human plasma suggests that robust pharmacokinetic data was collected.[3]
A multiple ascending dose study in patients with insomnia provided further insight into the pharmacokinetic profile of Neu-P11. This study, which administered nightly doses of 2 mg, 5 mg, 20 mg, and 50 mg for six days, revealed a half-life (t½) ranging from 1.2 to 2.9 hours.[1] Importantly, no evidence of drug accumulation was observed during this period.[1]
Table 1: Summary of Human Pharmacokinetic Parameters of Neu-P11
| Parameter | Value | Population | Study Design | Dosing Regimen |
| Half-life (t½) | 1.2 - 2.9 hours | Insomnia Patients | Multiple Ascending Dose | 2, 5, 20, 50 mg nightly for 6 days |
Note: Cmax, Tmax, and AUC data from clinical trials are not yet fully published in peer-reviewed literature.
Preclinical Pharmacokinetics
Preclinical studies in animal models, primarily rats, have been conducted to evaluate the efficacy and mechanism of action of Neu-P11. While these studies provide valuable information on drug administration, they do not consistently report detailed pharmacokinetic parameters. The available information focuses on the administration routes and doses used in these efficacy studies.
Table 2: Preclinical Administration of Neu-P11 in Rat Models
| Study Focus | Animal Model | Dose | Route of Administration | Vehicle |
| Memory Deficits | Sprague-Dawley Rats | 20 mg/kg | Intraperitoneal (i.p.) | Hydroxyethyl cellulose 1% |
| Anxiety and Stress | Sprague-Dawley Rats | 20 mg/kg | Intraperitoneal (i.p.) | Hydroxyethyl cellulose 1% |
| Anhedonia and Memory | Wistar Rats | 50 mg/kg | Not specified | Not specified |
Bioavailability
One study has described Neu-P11 as having "good oral bioavailability".[4] However, a specific oral bioavailability percentage for Neu-P11 in humans or preclinical models has not been reported in the currently available literature. For context, melatonin, a compound with a similar mechanism of action, is known to have low and variable oral bioavailability.[5][6][7][8]
Experimental Protocols
Quantification of Neu-P11 in Human Plasma
A validated analytical method for the quantification of Neu-P11 in human plasma has been established, which is crucial for pharmacokinetic analysis.
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)[3]
-
Sample Preparation: Solid-phase extraction (SPE)[3]
-
Lower Limit of Quantification (LLOQ): 0.39 ng/mL[3]
-
Application: Used to analyze plasma samples from a Phase I single ascending dose study in healthy male volunteers.[3]
Preclinical Administration in Rats
The following protocol has been used in several preclinical studies investigating the effects of Neu-P11 in rat models of neurological and metabolic disorders.
-
Drug Preparation: Neu-P11 is dissolved in 1% hydroxyethyl cellulose.[9][10]
-
Administration: Administered via intraperitoneal (i.p.) injection.[9][10]
-
Dosage: A common dosage used in these studies is 20 mg/kg body weight.[9][10]
Signaling Pathways and Mechanism of Action
Recent research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of Neu-P11. One of the key pathways identified is the Hippo signaling pathway, particularly in the context of metabolic disorders.
Neu-P11 and the Hippo Signaling Pathway
Studies have shown that Neu-P11 can modulate the Hippo signaling pathway. This pathway is a critical regulator of cell proliferation, apoptosis, and organ size. By inhibiting the Hippo pathway, Neu-P11 is thought to improve immune function and insulin sensitivity in the context of type 2 diabetes.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. longdom.org [longdom.org]
- 5. Pharmacokinetics and oral bioavailability of exogenous melatonin in preclinical animal models and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of oral and intravenous melatonin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Pharmacokinetics of oral and intravenous melatonin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sleepreviewmag.com [sleepreviewmag.com]
- 10. researchgate.net [researchgate.net]
Preclinical Profile of Piromelatine in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piromelatine (also known as Neu-P11) is a novel multimodal drug candidate with a unique pharmacological profile, acting as an agonist at melatonin (MT1 and MT2) and serotonin (5-HT1A and 5-HT1D) receptors.[1][2][3][4][5] It is also reported to have low-affinity antagonist activity at the 5-HT2B receptor.[2] This technical guide provides a comprehensive overview of the preclinical data for this compound in various rodent models, summarizing key findings in a structured format for easy reference and comparison. The guide details experimental methodologies for pivotal studies and includes visualizations of relevant signaling pathways and experimental workflows.
Pharmacological Profile
This compound's therapeutic potential stems from its ability to modulate multiple neurotransmitter systems involved in sleep, cognition, and mood. Its agonistic activity at melatonin receptors is thought to contribute to its sleep-promoting effects, while its interaction with serotonin receptors may underlie its anxiolytic, antidepressant, and cognitive-enhancing properties.[1][6]
Receptor Binding Affinity
Quantitative data on the specific binding affinities (Ki values) of this compound for its target receptors in rodent tissues were not available in the public domain at the time of this review.
Preclinical Efficacy in Rodent Models
This compound has demonstrated efficacy in a range of rodent models, suggesting its potential therapeutic application in several neurological and metabolic disorders.
Alzheimer's Disease Models
In a rat model of Alzheimer's disease induced by intrahippocampal injection of amyloid-beta (Aβ)₁₋₄₂, this compound treatment (50 mg/kg, i.p.) attenuated hippocampal cell loss and improved cognitive performance in the Y-maze and novel object recognition (NOR) tasks.[2][5] Notably, the Aβ₁₋₄₂ injection resulted in an approximately 40% loss of cells in the CA1 region of the hippocampus, which was restored to near-control levels by this compound.[2] A single administration of this compound was also shown to enhance object recognition memory at both 4 and 24 hours post-training.[2][5]
| Alzheimer's Disease Model | Animal | Dosage and Administration | Key Findings | Reference |
| Aβ₁₋₄₂-induced cognitive impairment | Rat | 50 mg/kg, i.p. | Attenuated hippocampal cell loss; Improved performance in Y-maze and NOR tasks. | [2][5] |
| Normal cognitive function | Rat | Single administration | Enhanced object recognition memory at 4 and 24 hours. | [2][5] |
Hypertension Models
In spontaneously hypertensive rats (SHR), this compound treatment (5, 15, and 50 mg/kg) for 5 weeks significantly reduced systolic blood pressure.[1][7] Unlike melatonin (10 mg/kg), this compound also led to a reduction in body weight gain.[1][7]
| Hypertension Model | Animal | Dosage and Administration | Key Findings | Reference |
| Spontaneously Hypertensive Rat (SHR) | Rat | 5, 15, 50 mg/kg for 5 weeks | Significantly reduced systolic blood pressure; Reduced body weight gain. | [1][7] |
Metabolic Disorder Models
This compound has shown beneficial effects in rodent models of type 2 diabetes and insulin resistance. In a rat model of type 2 diabetes (high-fat diet combined with streptozotocin), this compound (5, 10, or 20 mg/kg, intragastric) for 4 weeks restored normal food and water intake, and corrected hyperglycemia, glucose intolerance, and insulin resistance.[2] In chronically stressed rats on a high-fat diet, this compound normalized the homeostasis model assessment of insulin resistance (HOMA-IR) index.[8]
| Metabolic Disorder Model | Animal | Dosage and Administration | Key Findings | Reference |
| High-fat diet/streptozotocin-induced diabetes | Rat | 5, 10, 20 mg/kg, intragastric for 4 weeks | Restored normal food/water intake; Corrected hyperglycemia, glucose intolerance, and insulin resistance. | [2] |
| Chronic stress and high-fat diet-induced insulin resistance | Rat | Not specified | Normalized HOMA-IR index. | [8][9] |
Stress and Cognitive Deficit Models
In a chronic mild stress (CMS) model in rats, which induces anhedonia and memory deficits, this compound (50 mg/kg, daily for the last 2 weeks of a 7-week stress protocol) reversed these behavioral changes.[6] The positive effects of this compound in this model were associated with the restoration of hippocampal brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) levels.[6]
| Stress and Cognitive Deficit Model | Animal | Dosage and Administration | Key Findings | Reference |
| Chronic Mild Stress (CMS) | Rat | 50 mg/kg, daily for 2 weeks | Ameliorated anhedonia and memory deficits; Restored hippocampal BDNF and CREB levels. | [6] |
Pharmacokinetics in Rodents
Detailed pharmacokinetic parameters for this compound in rodent models (e.g., Cmax, Tmax, AUC, bioavailability) are not extensively reported in the available literature. Human studies have indicated a half-life of 1.2-2.9 hours.[2] Further studies are required to fully characterize the pharmacokinetic profile of this compound in preclinical species.
Experimental Protocols
Novel Object Recognition (NOR) Task
The NOR task is utilized to assess recognition memory in rodents.[10][11][12][13][14]
-
Habituation: The rat is placed in an open-field arena without any objects for a defined period (e.g., 5-10 minutes) to acclimate to the environment. This is typically done over one or more days.
-
Familiarization/Training Phase (T1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a set duration (e.g., 3-5 minutes).
-
Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period (e.g., 1 hour or 24 hours).
-
Test Phase (T2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded. A preference for the novel object indicates successful recognition memory.
Y-Maze Task
The Y-maze task is employed to evaluate spatial working memory.[15][16][17][18][19]
-
Acclimation: The rodent is allowed a brief period to habituate to the testing room.
-
Spontaneous Alternation: The animal is placed in the center of a Y-shaped maze with three identical arms and is allowed to explore freely for a set duration (e.g., 8 minutes).
-
Data Recording: The sequence of arm entries is recorded. An "alternation" is defined as consecutive entries into all three different arms.
-
Data Analysis: The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. A higher percentage of alternation reflects better spatial working memory.
Signaling Pathways
The therapeutic effects of this compound are mediated through the activation of melatonin and serotonin receptor signaling cascades.
Melatonin Receptor Signaling
Activation of MT1 and MT2 receptors by this compound is expected to trigger downstream signaling pathways that regulate sleep and circadian rhythms.[20][21][22] This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of various kinases and ion channels.
References
- 1. Blood pressure reducing effects of this compound and melatonin in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound - Neurim Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 5. A novel melatonin agonist Neu-P11 facilitates memory performance and improves cognitive impairment in a rat model of Alzheimer' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ameliorates memory deficits associated with chronic mild stress-induced anhedonia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Melatonin Receptor Agonist this compound Ameliorates Impaired Glucose Metabolism in Chronically Stressed Rats Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of this compound on Peripheral and Hippocampal Insulin Resistance in Rat Offspring Exposed to Chronic Maternal Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Y-Maze Protocol [protocols.io]
- 16. scribd.com [scribd.com]
- 17. Y-Maze [augusta.edu]
- 18. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 19. protocols.io [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
In-vitro Receptor Binding Affinity of Piromelatine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piromelatine (Neu-P11) is a novel investigational drug with a multimodal mechanism of action, targeting both melatonergic and serotonergic pathways.[1][2] This technical guide provides a comprehensive overview of the in-vitro receptor binding profile of this compound. While specific quantitative binding affinity data such as Ki or IC50 values are not extensively available in the public domain, this document synthesizes the known receptor interactions and presents detailed, representative experimental protocols for assessing binding affinity at its primary targets. Furthermore, this guide illustrates the key signaling pathways associated with this compound's mechanism of action and provides a workflow for a typical radioligand binding assay.
Introduction
This compound is characterized as an agonist for melatonin receptors MT1 and MT2, as well as serotonin receptors 5-HT1A and 5-HT1D.[1][2] Additionally, it has been reported to act as a low-affinity antagonist at the 5-HT2B receptor.[1] This unique pharmacological profile suggests its potential therapeutic utility in conditions such as insomnia and Alzheimer's disease.[1][3] Understanding the in-vitro receptor binding characteristics is fundamental to elucidating its mechanism of action and guiding further drug development efforts.
Receptor Binding Profile of this compound
Based on available literature, the receptor binding profile of this compound is summarized in the table below. It is important to note that while the agonist/antagonist activity is reported, specific quantitative affinity values (e.g., Ki, IC50) are not consistently found in publicly accessible sources.
| Receptor | Reported Activity | Reference |
| Melatonin MT1 | Agonist | [1][2] |
| Melatonin MT2 | Agonist | [1][2] |
| Serotonin 5-HT | Agonist | [1][2] |
| Serotonin 5-HT | Agonist | [2] |
| Serotonin 5-HT | Low-affinity Antagonist | [1] |
Experimental Protocols
The following are detailed, representative protocols for conducting in-vitro radioligand binding assays to determine the affinity of a test compound, such as this compound, for its target receptors. These protocols are based on established methodologies for melatonin and serotonin receptor binding assays.[4][5][6][7]
Radioligand Binding Assay for Melatonin Receptors (MT1 and MT2)
This protocol describes a competitive binding assay using a radiolabeled ligand to determine the binding affinity of a test compound for MT1 and MT2 receptors expressed in a recombinant cell line (e.g., CHO-K1).
3.1.1. Materials
-
Cell Culture: CHO-K1 cells stably expressing human MT1 or MT2 receptors.
-
Membrane Preparation:
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl
2, 1 mM EDTA, pH 7.4. -
Sucrose Buffer: 50 mM Tris-HCl, 5 mM MgCl
2, 1 mM EDTA, 250 mM sucrose, pH 7.4.
-
-
Binding Assay:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl
2, pH 7.4. -
Radioligand: 2-[¹²⁵I]iodomelatonin.
-
Non-specific Binding Control: Melatonin (10 µM).
-
Test Compound: this compound at various concentrations.
-
-
Equipment:
-
Homogenizer (e.g., Dounce or Polytron).
-
High-speed centrifuge.
-
96-well microplates.
-
Scintillation counter.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
3.1.2. Methods
Membrane Preparation:
-
Harvest cultured cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in ice-cold Lysis Buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and centrifuge again.
-
Resuspend the final pellet in Sucrose Buffer, determine protein concentration (e.g., using a BCA assay), and store at -80°C.
Competition Binding Assay:
-
Thaw the membrane preparation on ice and dilute to the desired concentration in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer or non-specific binding control (Melatonin).
-
50 µL of various concentrations of the test compound (this compound).
-
50 µL of 2-[¹²⁵I]iodomelatonin (at a concentration near its K
d). -
100 µL of the membrane preparation.
-
-
Incubate the plate at 37°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC
50value from the resulting sigmoidal curve using non-linear regression analysis. -
Calculate the K
ivalue using the Cheng-Prusoff equation: Ki= IC50/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its dissociation constant.
Radioligand Binding Assay for Serotonin 5-HT1A Receptor
This protocol outlines a competitive binding assay for the 5-HT1A receptor, typically using membranes from cells expressing the recombinant human receptor or from brain tissue rich in this receptor (e.g., hippocampus).
3.2.1. Materials
-
Receptor Source: Membranes from CHO-K1 cells expressing human 5-HT
1Areceptors or rat hippocampal tissue. -
Membrane Preparation: As described for melatonin receptors.
-
Binding Assay:
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl
2, 0.1% ascorbic acid, pH 7.7. -
Radioligand: [³H]8-OH-DPAT.
-
Non-specific Binding Control: Serotonin (10 µM).
-
Test Compound: this compound at various concentrations.
-
-
Equipment: Same as for the melatonin receptor assay.
3.2.2. Methods
Membrane Preparation: Follow the same procedure as for the melatonin receptors.
Competition Binding Assay:
-
Prepare the assay plate by adding:
-
50 µL of Assay Buffer or non-specific binding control (Serotonin).
-
50 µL of the test compound (this compound) at various concentrations.
-
50 µL of [³H]8-OH-DPAT (at a concentration near its K
d). -
100 µL of the membrane preparation.
-
-
Incubate at 25°C for 60 minutes.
-
Terminate the assay by filtration and wash the filters with ice-cold 50 mM Tris-HCl.
-
Quantify radioactivity using a scintillation counter.
Data Analysis: Follow the same procedure as for the melatonin receptor assay to determine the IC50 and Ki values.
Signaling Pathways
This compound's agonist activity at MT1, MT2, and 5-HT1A receptors initiates intracellular signaling cascades characteristic of G protein-coupled receptors (GPCRs).[8][9][10][11]
Melatonin Receptor Signaling
MT1 and MT2 receptors are primarily coupled to Gi/o proteins.[11] Agonist binding leads to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of other effectors, such as ion channels and kinases.
Serotonin 5-HT1A Receptor Signaling
Similar to melatonin receptors, the 5-HT1A receptor is also coupled to Gi/o proteins.[12] Its activation by an agonist like this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, 5-HT1A receptor activation can lead to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a reduction in neuronal excitability.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. A novel melatonin agonist Neu-P11 facilitates memory performance and improves cognitive impairment in a rat model of Alzheimer' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Polymorphism Cluster at the 2q12 locus May Predict Response to this compound in Patients with Mild Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 5. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Characterization of 5‐HT1A,B and 5‐HT2A,C Serotonin Receptor Binding-丁香实验 [biomart.cn]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. teachmephysiology.com [teachmephysiology.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 12. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Development of Piromelatine: A Multimodal Approach to Neurological Disorders
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Piromelatine (Neu-P11) is a novel investigational small molecule that has garnered significant interest for its potential in treating a range of central nervous system disorders, primarily insomnia and Alzheimer's disease. Developed by Neurim Pharmaceuticals, its unique multimodal mechanism of action, targeting both melatoninergic and serotonergic pathways, distinguishes it from existing therapies. This document provides a comprehensive technical overview of the discovery, synthesis, and the extensive preclinical and clinical development history of this compound. It details the experimental methodologies employed in its evaluation, presents key quantitative data in a structured format, and visualizes the underlying biological pathways and developmental workflows.
Discovery and Synthesis
The journey of this compound began with the strategic design of a multimodal agent aimed at addressing the complex pathophysiology of sleep and cognitive disorders. The chemical synthesis of this compound, chemically known as N-(2-[5-methoxy-1H-indol-3-yl]ethyl)-4-oxo-4H-pyran-2-carboxamide, was first patented by Yang et al. The synthetic route involves a direct reaction between comanic acid and 5-methoxytryptamine (5-MT) through amide formation. This elegant synthesis yields a molecule that combines the structural features of melatonin and a pyranone moiety, conferring its unique pharmacological profile.
Mechanism of Action
This compound's therapeutic potential stems from its function as a potent agonist at multiple receptor sites. It is a multimodal agent that concurrently activates melatonin receptors (MT1 and MT2) and serotonin receptors (5-HT1A and 5-HT1D).[1][2] This dual action is thought to produce synergistic effects: the melatoninergic activity primarily promotes sleep and regulates circadian rhythms, while the serotonergic activity is associated with anxiolytic and antidepressant effects.[1][3] Some studies also report a low-affinity antagonism at 5-HT2B, P2X3, and TRPV1 receptors.[4] The combined activity on these receptor systems may also stimulate neurogenesis, offering a potential disease-modifying effect in neurodegenerative conditions like Alzheimer's disease.[5]
Receptor Binding Affinity
The affinity of this compound for its target receptors has been quantified through radioligand binding assays. These studies are crucial for understanding the drug's potency and selectivity.
Experimental Protocol: Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for target receptors (e.g., MT1, MT2, 5-HT1A, 5-HT1D).
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific human recombinant receptor of interest are prepared from cultured cells (e.g., CHO, HEK293).
-
Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used (e.g., [³H]-melatonin for MT receptors, [³H]-8-OH-DPAT for 5-HT1A receptors).
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: this compound Receptor Binding Affinities
| Receptor Target | Binding Affinity (Ki) | Reference |
| Melatonin MT1 | 22 nM | [1] |
| Melatonin MT2 | 34 nM | [1] |
| Serotonin 5-HT1A | 1,110 nM | [1] |
| Serotonin 5-HT1D | 150 nM | [1] |
Signaling Pathways
Upon binding to its target receptors, this compound modulates downstream intracellular signaling cascades. As a G-protein coupled receptor (GPCR) agonist, its actions on MT1, MT2, and 5-HT1A/1D receptors typically involve the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This can influence a variety of cellular processes, including neuronal excitability and gene expression. The activation of these pathways is central to the drug's hypnotic, anxiolytic, and neuroprotective effects.
References
Piromelatine and its Role in Circadian Rhythm Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piromelatine (Neu-P11) is an investigational small molecule with a multimodal mechanism of action, positioning it as a promising candidate for the treatment of sleep and circadian rhythm disorders. This technical guide provides an in-depth overview of this compound's core pharmacology, its effects on circadian rhythm regulation as evidenced by preclinical and clinical studies, and detailed experimental methodologies. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Introduction: The Circadian System and Therapeutic Intervention
The circadian system, governed by a master clock in the suprachiasmatic nucleus (SCN) of the hypothalamus, orchestrates the daily rhythms of virtually all physiological processes, including the sleep-wake cycle, hormone secretion, and metabolism. Disruptions to this internal timekeeping system are implicated in a wide range of pathologies, from insomnia to metabolic and neurodegenerative diseases. Pharmacological modulation of the circadian system, therefore, represents a significant therapeutic avenue. This compound is a novel compound designed to interact with key receptors involved in circadian regulation.
Core Pharmacology of this compound
This compound's primary mechanism of action is its agonist activity at two key receptor families:
-
Melatonin Receptors (MT1 and MT2): As an agonist of MT1 and MT2 receptors, this compound mimics the effects of the endogenous hormone melatonin. These G-protein coupled receptors are highly expressed in the SCN and play a crucial role in entraining the master circadian clock to the light-dark cycle. Activation of these receptors is known to promote sleep and shift the phase of circadian rhythms.
-
Serotonin Receptors (5-HT1A and 5-HT1D): this compound also acts as an agonist at 5-HT1A and 5-HT1D serotonin receptors. These receptors are involved in the regulation of mood, anxiety, and cognition. The dual action of this compound on both melatonergic and serotonergic systems may offer a synergistic approach to treating sleep disorders, particularly those with comorbid mood disturbances.
The hypnotic effect of this compound appears to be primarily mediated by its action on melatonin receptors, as this effect is blocked by the melatonin receptor antagonist luzindole.
Signaling Pathways
The binding of this compound to its target receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity and gene expression, thereby influencing the circadian clock.
Preclinical Evidence for Circadian Rhythm Regulation
Preclinical studies in rodent models have provided foundational evidence for this compound's effects on the circadian system.
Experimental Protocols
4.1.1. Prenatal Stress (PNS) Model in Rats
-
Objective: To investigate the efficacy of this compound in correcting circadian and sleep disturbances induced by stress during early development.
-
Methodology: Pregnant Sprague-Dawley rats are exposed to various stressors from day seven of gestation until birth. Chronic this compound administration (e.g., 20 mg/kg, i.p.) is initiated in the adult offspring.[1] Circadian rhythmicity of motor activity and the sleep-wake cycle are then assessed.
-
Key Findings: this compound has been shown to correct the disturbed circadian rhythm of motor activity and the sleep/wake cycle in prenatally stressed rats.[1] These beneficial effects were blocked by the melatonin receptor antagonist luzindole, indicating that the effects are mediated through melatonin receptors.[1]
4.1.2. Chronic Sleep Restriction Model in Rats
-
Objective: To evaluate the effects of this compound on metabolic dysregulation associated with chronic sleep loss.
-
Methodology: Sleep restriction is induced in rats by housing them in rotating cages that intermittently turn, limiting sleep to approximately 4 hours per day.[2] During the sleep restriction period, rats are treated with this compound (e.g., 20 mg/kg, i.p.).[2]
-
Key Findings: this compound treatment has been shown to ameliorate metabolic disturbances, such as insulin resistance, induced by chronic sleep restriction.[2][3]
4.1.3. Alzheimer's Disease Model in Rats
-
Objective: To assess the neuroprotective and cognitive-enhancing effects of this compound in a model of Alzheimer's disease.
-
Methodology: A model of Alzheimer's disease is created by a single intrahippocampal injection of amyloid-beta (Aβ)42.[3][4] Animals are subsequently treated with this compound (e.g., 50 mg/kg, i.p.), and cognitive function is assessed using behavioral tasks.[3]
-
Key Findings: this compound treatment improved cognitive functions and provided neuroprotection in this rat model of Alzheimer's disease.[3][4]
Quantitative Data from Preclinical Studies
Clinical Evidence for Circadian Rhythm Regulation
Phase I and II clinical trials have evaluated the safety and efficacy of this compound in humans, primarily for the treatment of insomnia.
Experimental Protocol: Phase II Clinical Trial in Primary Insomnia (NCT01489969)
-
Objective: To assess the efficacy and safety of this compound in patients with primary insomnia.
-
Methodology: A randomized, double-blind, placebo-controlled study was conducted in patients with primary insomnia. Participants were treated with this compound (20 mg or 50 mg) or placebo daily for a specified duration. Sleep parameters were objectively measured using polysomnography (PSG).
-
Key Findings: this compound demonstrated statistically significant and clinically meaningful improvements in sleep maintenance.[3] The treatment was well-tolerated with no adverse effects on next-day psychomotor performance.[3][4]
Quantitative Data from Clinical Trials
The following table summarizes the key quantitative findings from the Phase II clinical trial of this compound in patients with primary insomnia.
| Sleep Parameter | This compound Dose | p-value vs. Placebo | Reference |
| Wake After Sleep Onset (WASO) | 20 mg | p=0.02 | [3] |
| Wake After Sleep Onset (WASO) | 50 mg | p=0.02 | [3] |
| WASO in first 6 hours | 20 mg | p=0.04 | [3] |
| WASO in first 6 hours | 50 mg | p=0.0008 | [3] |
| Sleep Efficiency | 50 mg | p=0.02 | [3] |
| Total Sleep Time | 50 mg | p=0.02 | [3] |
| Total Time Awake | 50 mg | p=0.01 | [3] |
| Time in NREM sleep | 50 mg | p=0.028 | [3] |
| EEG Beta Power | Not specified | p<0.05 | [3] |
Impact on Clock Gene Expression
The molecular basis of the circadian clock involves a complex transcriptional-translational feedback loop of core "clock genes," including Per1, Per2, Cry1, Cry2, Bmal1, and Clock. Melatonin is known to influence the expression of these genes in the SCN. Given this compound's potent agonism at melatonin receptors, it is highly probable that it exerts its chronobiotic effects, at least in part, by modulating the expression of these core clock genes. However, to date, no published studies have directly investigated the effect of this compound on the expression levels of Per1 and Bmal1 in the SCN. This remains a key area for future research.
Conclusion and Future Directions
This compound's dual agonism at melatonin and serotonin receptors presents a novel and promising approach to the regulation of the circadian system. Preclinical and clinical data support its efficacy in improving sleep and suggest its potential in a broader range of disorders associated with circadian disruption.
Key areas for future research include:
-
Quantitative analysis of phase-shifting: Elucidating the phase-response curve of this compound to understand its dose- and time-dependent effects on circadian rhythms.
-
Direct investigation of clock gene modulation: Determining the direct impact of this compound on the expression of core clock genes in the SCN.
-
Elucidation of downstream signaling: Further dissecting the intracellular signaling pathways activated by this compound to better understand its molecular mechanism of action.
-
Long-term efficacy and safety: Continued clinical trials are necessary to establish the long-term safety and efficacy of this compound in various patient populations.
The continued investigation of this compound holds significant promise for advancing our therapeutic capabilities in managing a wide array of conditions linked to the disruption of our internal biological clock.
References
- 1. Sex-Dependent Effects of this compound Treatment on Sleep-Wake Cycle and Sleep Structure of Prenatally Stressed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel melatonin receptor agonist, stabilizes metabolic profiles and ameliorates insulin resistance in chronic sleep restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
A Technical Whitepaper on the Neuroprotective Effects of Piromelatine in Alzheimer's Disease Models
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Alzheimer's disease (AD) continues to pose a significant challenge to global health, necessitating the exploration of novel therapeutic strategies. Piromelatine (Neu-P11) has emerged as a promising candidate due to its multi-target mechanism of action, addressing key pathophysiological aspects of AD, including sleep disturbances, cognitive decline, and neuronal loss. This document provides a comprehensive technical overview of the neuroprotective effects of this compound as demonstrated in preclinical Alzheimer's models and its progression through clinical development. We consolidate quantitative data from key studies, detail relevant experimental protocols, and visualize the underlying molecular pathways and study designs.
Introduction to this compound
This compound is a novel small molecule developed by Neurim Pharmaceuticals, characterized by its unique pharmacological profile as a potent agonist for melatonin receptors (MT1/MT2) and serotonin receptors (5-HT1A/1D).[1][2][3] This dual activity is hypothesized to produce synergistic effects beneficial for AD. The melatonergic system is crucial for regulating circadian rhythms, which are often disrupted in AD patients, and melatonin itself has demonstrated neuroprotective properties.[3][4] The serotonergic system is deeply involved in mood and cognition, and 5-HT1A receptor activation is known to mediate neuroprotective and cognitive-enhancing effects.[4] Preclinical studies have suggested this compound's potential in improving cognitive function, promoting neuronal survival, and offering antidepressant and anxiolytic effects.[5][6]
Mechanism of Action and Signaling Pathways
This compound exerts its neuroprotective effects by simultaneously engaging multiple receptor systems. Its agonism at MT1/MT2 and 5-HT1A/1D receptors triggers a cascade of downstream signaling events that collectively enhance neuronal resilience and function.[7][8]
Preclinical research indicates that the neuroprotective benefits of this compound may be mediated by the activation of several pro-survival signaling pathways downstream of melatonin receptor engagement. These include the JAK/STAT, PI3K/Akt, and MEK/ERK1/2 pathways, which are critical for regulating cellular processes like growth, proliferation, and apoptosis.[5]
References
- 1. This compound - Neurim Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 2. This compound ameliorates memory deficits associated with chronic mild stress-induced anhedonia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel melatonin agonist Neu-P11 facilitates memory performance and improves cognitive impairment in a rat model of Alzheimer' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Neurim Pharmaceuticals Announces First Patients' Enrollments in ReCOGNITION - Phase II Clinical Trial of this compound for Mild Alzheimer's Disease [prnewswire.com]
- 8. A POLYMORPHISM CLUSTER AT THE 2Q12 LOCUS MAY PREDICT RESPONSE TO this compound IN PATIENTS WITH MILD ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
Methodological & Application
Application Notes and Protocol for Dissolving Piromelatine for Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piromelatine (also known as Neu-P11) is an investigational drug with a multimodal mechanism of action, primarily acting as an agonist at melatonin receptors (MT1 and MT2) and serotonin receptors (5-HT1A and 5-HT1D).[1][2][3] Its therapeutic potential is being explored in conditions such as insomnia and Alzheimer's disease.[1][3] These application notes provide a detailed protocol for the solubilization of this compound for use in in vitro cell culture assays, ensuring compound stability and minimizing solvent-induced cytotoxicity. Additionally, the key signaling pathways modulated by this compound are outlined and visualized to aid in experimental design and data interpretation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for proper handling and preparation of solutions.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆N₂O₄ | MedChemExpress |
| Molecular Weight | 312.32 g/mol | MedChemExpress |
| Solubility | Highly soluble in DMSO (≥ 250 mg/mL) | MedChemExpress |
| Appearance | Crystalline solid | N/A |
| Storage (Solid) | 4°C, protected from light | MedChemExpress |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | MedChemExpress |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol details the steps for preparing a high-concentration stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 3.123 mg of this compound.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution from 3.123 mg of this compound, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.
-
Protocol for Diluting this compound for Cell Culture Assays
This protocol describes the serial dilution of the this compound stock solution into cell culture medium to achieve the desired final concentrations for treating cells.
Important Considerations:
-
DMSO Toxicity: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[4] Some cell lines may be more sensitive, so it is recommended to perform a DMSO vehicle control to assess its effect on your specific cell type.
-
Precipitation: this compound is poorly soluble in aqueous solutions. To avoid precipitation upon dilution, it is crucial to perform serial dilutions and to add the this compound solution to the culture medium with gentle mixing.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (if necessary): Depending on the desired final concentration, it may be necessary to perform an intermediate dilution in sterile DMSO or cell culture medium.
-
Final Dilution:
-
Warm the required volume of cell culture medium to 37°C.
-
Add the appropriate volume of the this compound stock solution (or intermediate dilution) to the pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, add 1 µL of the stock solution to 1 mL of culture medium (this results in a final DMSO concentration of 0.1%).
-
Immediately and gently mix the solution by pipetting up and down or by swirling the culture plate. Avoid vigorous shaking.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without this compound.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
Signaling Pathways and Mechanism of Action
This compound exerts its effects by acting as an agonist on melatonin (MT1/MT2) and serotonin (5-HT1A) receptors, which are G-protein coupled receptors (GPCRs).
Melatonin Receptor (MT1/MT2) Signaling
Activation of MT1 and MT2 receptors by this compound primarily couples to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and the transcription factor CREB.[5][6] Additionally, melatonin receptor activation can modulate other signaling pathways, including the activation of mitogen-activated protein kinase (MAPK/ERK) and phospholipase C (PLC).[5][7]
Caption: this compound's activation of MT1/MT2 receptors.
Serotonin Receptor (5-HT1A) Signaling
As a 5-HT1A receptor agonist, this compound also influences serotonergic signaling. Similar to melatonin receptors, the 5-HT1A receptor is coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[8] Activation of 5-HT1A receptors can also lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization and reduced neuronal excitability.[9] Furthermore, this pathway can involve the activation of the PI3K/Akt and MAPK/ERK signaling cascades, which are crucial for cell survival and plasticity.[10][11]
References
- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
Application Notes and Protocols: Piromelatine in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piromelatine (Neu-P11) is a novel investigational compound with a multimodal mechanism of action, primarily acting as an agonist at melatonin MT1/MT2 and serotonin 5-HT1A/5-HT1D receptors.[1][2] Preclinical studies have demonstrated its potential as an analgesic agent in models of neuropathic pain, a debilitating condition often refractory to current treatments.[3] Notably, this compound has also been shown to improve sleep quality, a common comorbidity in patients suffering from chronic pain.[4][5] These application notes provide a comprehensive overview of the use of this compound in neuropathic pain research, including detailed experimental protocols and a summary of key preclinical findings.
Mechanism of Action
This compound's therapeutic potential in neuropathic pain is attributed to its unique pharmacological profile. It is a potent agonist at melatonin receptors (MT1 and MT2) and serotonin receptors (5-HT1A and 5-HT1D).[1] Additionally, it exhibits inhibitory properties at P2X3, TRPV1, and Nav1.7 channels, all of which are implicated in pain signaling.[4] The antinociceptive effects of this compound are mediated through a combination of these actions, involving melatonin, opioid, and 5-HT1A receptor pathways.[3][5]
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in a mouse model of neuropathic pain induced by partial sciatic nerve ligation (PSNL).
Table 1: Effect of this compound on Mechanical Allodynia (von Frey Test)
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) |
| Sham Control | N/A | ~4.0 |
| PSNL + Vehicle | N/A | ~0.5 |
| PSNL + this compound | 25 | Significantly increased vs. Vehicle |
| PSNL + this compound | 50 | Threshold comparable to Sham |
| PSNL + this compound | 100 | Threshold comparable to Sham |
| PSNL + Melatonin | 100 | Threshold comparable to Sham |
Note: Data are representative of findings reported in Liu et al., 2014. "Significantly increased" indicates a statistically significant reduction in mechanical sensitivity compared to the vehicle-treated group.
Table 2: Effect of this compound on Thermal Hyperalgesia (Hargreaves Test)
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Latency (s) |
| Sham Control | N/A | ~10-12 |
| PSNL + Vehicle | N/A | ~4-5 |
| PSNL + this compound | 25 | Significantly prolonged vs. Vehicle |
| PSNL + this compound | 50 | Latency comparable to Sham |
| PSNL + this compound | 100 | Latency comparable to Sham |
| PSNL + Melatonin | 100 | Latency comparable to Sham |
Note: Data are representative of findings reported in Liu et al., 2014. "Significantly prolonged" indicates a statistically significant reduction in thermal sensitivity compared to the vehicle-treated group.
Experimental Protocols
Partial Sciatic Nerve Ligation (PSNL) Mouse Model of Neuropathic Pain
This surgical procedure induces chronic neuropathic pain characterized by mechanical and thermal hypersensitivity.[6][7]
Materials:
-
Adult male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
9-0 non-absorbable nylon suture[7]
-
Warming pad
-
Antiseptic solution and sterile gauze
Procedure:
-
Anesthetize the mouse using isoflurane (5% for induction, 2% for maintenance).
-
Shave the fur from the lateral surface of the left thigh.
-
Clean the surgical area with an antiseptic solution.
-
Make a small incision in the skin and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Carefully isolate the dorsal third of the sciatic nerve.
-
Using a 9-0 nylon suture, tightly ligate the dorsal one-third of the nerve.[7]
-
Ensure that the ligature is secure but does not completely sever the nerve.
-
Close the muscle layer and suture the skin incision.
-
Allow the mouse to recover on a warming pad.
-
For sham-operated controls, expose the sciatic nerve without performing the ligation.[8]
-
Monitor the animals for signs of distress and allow at least 7 days for the development of neuropathic pain behaviors before testing.
Assessment of Mechanical Allodynia (von Frey Test)
This test measures the sensitivity to a non-painful mechanical stimulus.[4][9]
Materials:
-
Von Frey filaments with varying bending forces (e.g., 0.008 g to 3.5 g)[4]
-
Elevated wire mesh grid
-
Plexiglas chambers
Procedure:
-
Place the mice in individual Plexiglas chambers on the elevated wire mesh grid and allow them to acclimate for at least 60 minutes.[10]
-
Begin with a filament near the expected 50% withdrawal threshold.
-
Apply the von Frey filament perpendicularly to the plantar surface of the hind paw until it buckles.[11] Hold for 1-2 seconds.[10]
-
A positive response is a sharp withdrawal, licking, or flinching of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold.[11][12] If there is a positive response, use the next smaller filament; if there is no response, use the next larger filament.[10]
-
Continue this sequence for a predetermined number of stimuli after the first crossover of response.
-
Calculate the 50% withdrawal threshold using the formula described by Chaplan et al. (1994).
Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test measures the sensitivity to a thermal stimulus.[1][5]
Materials:
-
Hargreaves apparatus (radiant heat source)
-
Glass platform
-
Plexiglas enclosures
Procedure:
-
Place the mice in individual Plexiglas enclosures on the glass platform of the Hargreaves apparatus and allow them to acclimate for at least 30 minutes.[13]
-
Position the radiant heat source under the plantar surface of the hind paw to be tested.
-
Activate the heat source, which starts a timer.
-
The timer stops automatically when the mouse withdraws its paw. Record this latency.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[13][14]
-
Repeat the measurement at least 3 times for each paw, with a minimum of 5 minutes between trials, and calculate the average withdrawal latency.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Vortex mixer
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare a stock solution of this compound by dissolving the powder in the appropriate vehicle.
-
Vortex the solution to ensure it is fully dissolved or forms a homogenous suspension.
-
Calculate the required volume for injection based on the animal's weight and the desired dose (e.g., 25, 50, 100 mg/kg).
-
Administer the this compound solution via intraperitoneal (i.p.) injection.
-
Behavioral testing is typically performed 60 minutes after administration.[3]
Signaling Pathways and Experimental Workflows
Caption: this compound's Antinociceptive Signaling Pathway.
Caption: Preclinical Experimental Workflow for this compound.
References
- 1. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. iasp-pain.org [iasp-pain.org]
- 7. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 11. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. mmpc.org [mmpc.org]
- 14. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Piromelatine Administration in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piromelatine (also known as Neu-P11) is an investigational drug with a multimodal mechanism of action, primarily acting as an agonist at melatonin receptors (MT1/MT2) and serotonin receptors (5-HT1A/1D).[1] Developed by Neurim Pharmaceuticals, it has been evaluated for its potential therapeutic effects in insomnia and Alzheimer's disease (AD).[2][3] Preclinical studies suggest that this compound may offer neuroprotective and cognitive-enhancing benefits.[2][4] The rationale for its use in AD is based on its potential to address sleep disturbances, which are common in AD patients and are linked to the clearance of amyloid-beta (Aβ), as well as its direct neuroprotective properties.[2][5]
These application notes provide a summary of the available preclinical data and detailed protocols for the administration and evaluation of this compound in rodent models of Alzheimer's disease. Due to the limited availability of detailed published quantitative data on this compound in transgenic AD mouse models, this document also includes illustrative data and protocols from a study on Agomelatine, a compound with a similar mechanism of action, to provide a comprehensive guide for researchers.
Mechanism of Action
This compound's therapeutic potential in Alzheimer's disease is attributed to its dual action on melatonergic and serotonergic systems.[2]
-
Melatonin Receptor Agonism (MT1/MT2): Activation of MT1 and MT2 receptors is known to promote sleep and regulate circadian rhythms.[2] Improved sleep quality is hypothesized to enhance the glymphatic clearance of Aβ from the brain. Melatonin itself has demonstrated neuroprotective effects.
-
Serotonin Receptor Agonism (5-HT1A/1D): Agonism at 5-HT1A receptors can modulate mood, reduce anxiety, and enhance memory.[2] This action may contribute to alleviating some of the behavioral and psychological symptoms of dementia.
Preclinical evidence suggests that this compound's neuroprotective effects are mediated through the activation of pro-survival signaling pathways, including JAK2, PI3K/Akt, and MEK/ERK1/2.[4]
This compound's proposed neuroprotective signaling cascade.
Preclinical Data on this compound in an Alzheimer's Disease Rat Model
A key preclinical study investigated the effects of this compound in a rat model of AD induced by intrahippocampal injection of Aβ(1-42). While this is not a transgenic mouse model, the findings provide valuable insights into the potential efficacy of this compound.
Table 1: Effects of this compound on Cognitive Performance and Neuronal Survival in an Aβ(1-42)-Induced AD Rat Model
| Parameter | Control | Aβ(1-42) + Vehicle | Aβ(1-42) + this compound (50 mg/kg) | Aβ(1-42) + Melatonin (50 mg/kg) |
| Novel Object Recognition (Discrimination Index) | ~0.7 | ~0.5 | ~0.7 | ~0.5 |
| Y-Maze (% Spontaneous Alternation) | ~75% | ~55% | ~75% | ~55% |
| Hippocampal CA1 Neuronal Count (relative to control) | 100% | ~60% | ~95% | Not Reported |
Data are approximated based on graphical representations in the cited literature. The study demonstrated that this compound, but not melatonin at the same dose, significantly attenuated cognitive deficits and neuronal loss.
Illustrative Preclinical Data from a Related Compound (Agomelatine) in an APP/PS1 Mouse Model
Due to the lack of detailed published quantitative data for this compound in transgenic AD mouse models, the following tables present data from a study on Agomelatine, a compound with a similar mechanism of action (MT1/MT2 agonist and 5-HT2C antagonist), in APP/PS1 mice. This data is provided for illustrative purposes to guide researchers on expected outcomes and data presentation.
Table 2: Effect of Agomelatine on Spatial Memory in the Morris Water Maze in APP/PS1 Mice
| Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 |
| Wild-Type (WT) | 55.2 ± 4.1 | 42.1 ± 3.8 | 30.5 ± 3.2 | 21.3 ± 2.9 | 15.8 ± 2.5 |
| APP/PS1 + Vehicle | 58.9 ± 4.5 | 53.7 ± 4.2 | 48.6 ± 3.9 | 42.1 ± 3.7 | 38.4 ± 3.6 |
| APP/PS1 + Agomelatine (50 mg/kg) | 57.8 ± 4.3 | 46.5 ± 4.0 | 35.1 ± 3.5 | 25.9 ± 3.1 | 19.7 ± 2.8 |
Values represent the mean escape latency (seconds) ± SEM. Agomelatine treatment significantly improved spatial learning in APP/PS1 mice.
Table 3: Effect of Agomelatine on Amyloid-β Deposition and Tau Hyperphosphorylation in the Hippocampus of APP/PS1 Mice
| Parameter | Wild-Type (WT) | APP/PS1 + Vehicle | APP/PS1 + Agomelatine (50 mg/kg) |
| Aβ Plaque Area (%) | 0.03 ± 0.02 | 0.53 ± 0.16 | 0.22 ± 0.04 |
| p-Tau/Total Tau Ratio | 0.21 ± 0.04 | 0.89 ± 0.12 | 0.45 ± 0.08 |
Values are mean ± SEM. Agomelatine treatment significantly reduced both Aβ plaque burden and tau hyperphosphorylation.[6][7]
Experimental Protocols
The following are detailed protocols for the administration of this compound and the subsequent behavioral and histopathological analyses, based on the available literature for this compound and related compounds.
Animal Models
-
Transgenic Mouse Models: Commonly used models for AD research include APP/PS1 and 5XFAD mice. These models develop age-dependent amyloid plaque pathology and cognitive deficits.
-
Aβ-Infusion Rat Model: As used in a key this compound preclinical study, this model involves the direct injection of Aβ oligomers into the hippocampus to induce AD-like pathology.
Drug Preparation and Administration
-
Preparation of this compound Solution:
-
This compound (powder form) is dissolved in a vehicle solution. A common vehicle is 0.9% saline containing 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80.
-
The solution should be prepared fresh daily and protected from light.
-
-
Dosage:
-
Based on preclinical studies, a dose of 50 mg/kg body weight has been shown to be effective in rats. Dose-response studies in mouse models are recommended.
-
-
Administration:
-
Intraperitoneal (i.p.) injection is a common route of administration in rodent studies.
-
Oral gavage is an alternative route that may be more clinically relevant.
-
Treatment duration can range from a single administration for acute effects to several weeks or months for chronic studies.
-
Behavioral Testing
A battery of behavioral tests should be employed to assess different aspects of cognitive function.
-
Morris Water Maze (MWM) for Spatial Learning and Memory:
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface.
-
Procedure:
-
Acquisition Phase (5 days): Mice are trained to find the hidden platform in four trials per day from different starting positions. The time to find the platform (escape latency) is recorded.
-
Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured.
-
-
-
Y-Maze for Short-Term Spatial Working Memory:
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
The mouse is placed in the center of the maze and allowed to explore freely for 8 minutes.
-
The sequence of arm entries is recorded. A spontaneous alternation is defined as entry into all three arms on consecutive choices.
-
The percentage of spontaneous alternations is calculated as (Number of alternations / (Total number of arm entries - 2)) * 100.
-
-
-
Novel Object Recognition (NOR) for Recognition Memory:
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The mouse is allowed to explore the empty arena.
-
Training Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore for 10 minutes.
-
Test Phase (24 hours later): One of the familiar objects is replaced with a novel object. The mouse is allowed to explore for 5 minutes.
-
The time spent exploring the novel and familiar objects is recorded. The discrimination index is calculated as ((Time with novel object - Time with familiar object) / (Total exploration time)) * 100.
-
-
Histopathological and Biochemical Analysis
-
Tissue Preparation:
-
Mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde.
-
Brains are harvested and either post-fixed for histology or flash-frozen for biochemical analysis.
-
-
Immunohistochemistry for Aβ Plaques and Tau Pathology:
-
Brain sections are stained with antibodies against Aβ (e.g., 6E10) and phosphorylated tau (e.g., AT8).
-
Plaque load and the number of tau-positive neurons are quantified using image analysis software.
-
-
ELISA for Aβ Levels:
-
Brain homogenates are used to measure the levels of soluble and insoluble Aβ40 and Aβ42 using commercially available ELISA kits.
-
-
Western Blot for Signaling Proteins:
-
Protein extracts from brain tissue are used to measure the levels of total and phosphorylated proteins in the signaling pathways of interest (e.g., Akt, ERK, CREB).
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. This compound - Neurim Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Neurim begins enrolment in Phase II trial of this compound to treat mild Alzheimer’s disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Agomelatine Prevents Amyloid Plaque Deposition, Tau Phosphorylation, and Neuroinflammation in APP/PS1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agomelatine Prevents Amyloid Plaque Deposition, Tau Phosphorylation, and Neuroinflammation in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Efficacy of Piromelatine on Sleep Architecture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piromelatine (Neu-P11) is an investigational drug with a novel multimodal mechanism of action, targeting both melatonergic (MT1/MT2) and serotonergic (5-HT1A/D) receptors.[1] This dual action suggests potential for not only promoting sleep but also providing anxiolytic and antidepressant effects.[2] Clinical trials have shown that this compound can significantly improve sleep maintenance in patients with primary insomnia.[3][4][5] These application notes provide detailed protocols for assessing the efficacy of this compound on sleep architecture in both preclinical and clinical settings, utilizing polysomnography (PSG) and electroencephalography (EEG)/electromyography (EMG) recordings.
Mechanism of Action
This compound's effects on sleep are believed to be mediated through its agonist activity at melatonin receptors MT1 and MT2, which are involved in promoting sleep and regulating circadian rhythms.[1] Additionally, its interaction with 5-HT1A and 5-HT1D serotonin receptors may contribute to its sleep-consolidating and mood-regulating properties.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a Phase II clinical trial of this compound in patients with primary insomnia.[4][5]
Table 1: Effects of this compound on Polysomnography (PSG) Parameters
| Parameter | This compound (20 mg) | This compound (50 mg) | Placebo | p-value (vs. Placebo) |
| Wake After Sleep Onset (WASO) | Statistically Significant Improvement | Statistically Significant Improvement | - | p=0.02 (both doses) |
| WASO (first 6 hours) | Statistically Significant Improvement | Statistically Significant Improvement | - | p=0.04 |
| Sleep Efficiency (SEF) | - | Statistically Significant Improvement | - | p=0.02 |
| Total Sleep Time (TST) | - | Statistically Significant Improvement | - | p=0.02 |
| Total Time Awake (TTA) | - | Statistically Significant Improvement | - | p=0.01 |
| Time in NREM sleep | - | Statistically Significant Improvement | - | p=0.028 |
Table 2: Effects of this compound on Electroencephalography (EEG) Power
| EEG Power Band | Effect of this compound | p-value |
| Delta Power (NREM Sleep) | Enhanced | <0.05 |
| Beta Power | Significantly Reduced | <0.05 |
Experimental Protocols
Clinical Protocol: Polysomnography (PSG) in Insomnia Patients
This protocol outlines the standardized procedures for conducting a PSG study to evaluate the effects of this compound on sleep architecture in patients with primary insomnia, based on the American Academy of Sleep Medicine (AASM) guidelines.[6][7][8]
1.1. Patient Screening and Preparation:
-
Inclusion Criteria: Adult patients (18 years and older) with a diagnosis of primary insomnia according to DSM-5 criteria.
-
Exclusion Criteria: Other sleep disorders (e.g., sleep apnea), unstable medical or psychiatric conditions, use of medications that could affect sleep.
-
Informed Consent: Obtain written informed consent from all participants.
-
Baseline Assessment: Participants complete a sleep diary for at least one week and the Pittsburgh Sleep Quality Index (PSQI) to establish baseline sleep patterns.[4][5]
1.2. Polysomnography (PSG) Recording:
-
Environment: The study is conducted in a sleep laboratory with a quiet, dark, and temperature-controlled environment.[9]
-
Electrode Placement (based on the International 10-20 system): [9][10]
-
EEG: At least three channels (e.g., F4/M1, C4/M1, O2/M1) to monitor brain waves.
-
EOG: Two channels to detect eye movements and identify REM sleep.
-
EMG: One channel on the chin to measure muscle tone and two channels on the anterior tibialis of each leg to monitor for limb movements.
-
-
Other sensors:
-
Electrocardiogram (ECG) to monitor heart rate and rhythm.
-
Respiratory sensors (nasal cannula/thermistor and thoracic/abdominal belts) to monitor breathing.
-
Pulse oximeter to measure blood oxygen saturation.
-
-
Procedure:
-
The patient arrives at the sleep laboratory in the evening.
-
A trained technician applies the sensors and electrodes.[11]
-
Physiological calibrations are performed before "lights out" to ensure signal quality.[9]
-
The PSG recording is monitored in real-time by the technician throughout the night.
-
"Lights on" is determined by the study protocol or the patient's natural wake time.
-
1.3. Data Analysis and Sleep Scoring:
-
Sleep Scoring: A qualified sleep technologist scores the PSG data in 30-second epochs according to the AASM Scoring Manual.[6][12] The sleep stages are classified as Wake, N1, N2, N3 (slow-wave sleep), and R (REM sleep).[9]
-
Key Parameters to Analyze:
-
Sleep Continuity: Total Sleep Time (TST), Sleep Efficiency (SE), Wake After Sleep Onset (WASO), Sleep Onset Latency (SOL).[4]
-
Sleep Architecture: Percentage of time spent in each sleep stage (N1, N2, N3, R).
-
EEG Spectral Analysis: Power in different frequency bands (Delta, Theta, Alpha, Beta) during different sleep stages.
-
-
Statistical Analysis: Appropriate statistical tests (e.g., ANOVA, t-tests) are used to compare the effects of this compound with placebo on the PSG parameters.
1.4. Next-Day Performance Assessment:
-
To assess for any residual sedative effects, psychomotor performance should be evaluated the morning after the PSG recording using tests such as the Digit Symbol Substitution Test (DSST).[4]
Preclinical Protocol: EEG/EMG Recording in Rodents
This protocol describes the methodology for assessing the effects of this compound on sleep-wake states in rodents using EEG and EMG recordings.
2.1. Surgical Implantation of Electrodes:
-
Animals: Adult male rats (e.g., Sprague-Dawley) are commonly used.
-
Anesthesia: The animal is anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery:
-
The animal is placed in a stereotaxic frame.
-
A midline scalp incision is made to expose the skull.
-
Small burr holes are drilled in the skull for the EEG electrodes.
-
EEG electrodes (stainless steel screws) are implanted over the frontal and parietal cortices.[13]
-
EMG electrodes (stainless steel wires) are inserted into the nuchal (neck) muscles to record muscle activity.[14]
-
The electrode assembly is secured to the skull with dental cement.[14]
-
-
Post-operative Care: The animal is given analgesics and allowed to recover for at least one week before the start of the experiment.
2.2. EEG/EMG Recording:
-
Housing: The animal is housed individually in a recording chamber with controlled lighting (e.g., 12:12 light-dark cycle) and temperature.
-
Habituation: The animal is habituated to the recording cable and chamber for 2-3 days prior to the experiment.[14]
-
Data Acquisition:
-
The head-mounted electrode assembly is connected to a recording cable and amplifier.
-
EEG and EMG signals are amplified, filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz), and digitized.
-
Continuous recordings are typically performed for 24 hours to assess effects on the entire sleep-wake cycle.
-
2.3. Data Analysis and Sleep Scoring:
-
Sleep Scoring: The recording is divided into epochs (e.g., 10 seconds), and each epoch is classified into one of three stages:
-
Wakefulness: Low-amplitude, high-frequency EEG and high EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta waves) EEG and low EMG activity.
-
REM Sleep: Low-amplitude, high-frequency (theta waves) EEG and muscle atonia (very low EMG activity).
-
-
Parameters to Analyze:
-
Total time spent in wake, NREM, and REM sleep.
-
Latency to the first episode of NREM and REM sleep.
-
Bout duration and number of wake, NREM, and REM episodes.
-
EEG power spectral analysis for different frequency bands within each sleep stage.
-
-
Statistical Analysis: The data is analyzed to compare the effects of different doses of this compound with the vehicle control.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound on sleep architecture. Consistent application of these standardized methodologies in both clinical and preclinical settings is crucial for generating reliable and comparable data to further elucidate the therapeutic potential of this compound for the treatment of insomnia and other sleep-related disorders.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. sleepreviewmag.com [sleepreviewmag.com]
- 4. Neurim Pharmaceuticals Announces Positive Phase 2 Clinical Trial Results of this compound for the Treatment of Insomnia [prnewswire.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. pulmo-ua.com [pulmo-ua.com]
- 7. aastweb.org [aastweb.org]
- 8. aasm.org [aasm.org]
- 9. Sleep Study - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. utmb.edu [utmb.edu]
- 12. researchgate.net [researchgate.net]
- 13. Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]
- 14. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anxiolytic Effects of Piromelatine in Rats
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to evaluating the anxiolytic properties of Piromelatine in rat models. The protocols outlined below are based on established preclinical behavioral paradigms and molecular analyses.
Introduction to this compound
This compound (also known as Neu-P11) is a novel multimodal drug candidate with agonist activity at melatonin receptors (MT1/MT2) and serotonin receptors (5-HT1A/5-HT1D).[1][2][3] It also exhibits antagonist properties at the 5-HT2B receptor.[4][5] Preclinical studies have demonstrated its potential antidepressant and anti-anxiety effects in animal models.[3][6] Research indicates that this compound can alleviate anxiety-like behaviors, particularly in models of prenatal stress, by modulating the hypothalamic-pituitary-adrenal (HPA) axis and neurotrophic factor signaling pathways.[4][7][8]
Mechanism of Action: Signaling Pathways
This compound's anxiolytic effects are believed to be mediated through its interaction with multiple receptor systems. Its agonistic action on MT1/MT2 and 5-HT1A receptors is central to its mechanism. Activation of these receptors can lead to the regulation of downstream signaling cascades, including the normalization of HPA axis hyperactivity and enhancement of neuroprotective pathways involving Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB).[1][6][7]
Caption: this compound's Proposed Anxiolytic Signaling Pathway.
Experimental Design and Workflow
A robust experimental design is crucial for accurately assessing the anxiolytic effects of this compound. This involves appropriate animal models, control groups, and a battery of behavioral tests sequenced from least to most stressful.[9]
Animal Model:
-
Species: Sprague-Dawley or Wistar rats are commonly used.
-
Stress Model (Optional but Recommended): To enhance the anxiety phenotype, models such as prenatal stress (PNS) or chronic mild stress (CMS) can be employed.[6][7][9]
Treatment Groups:
-
Vehicle Control: Rats receiving the vehicle solution.
-
Positive Control: Rats receiving a known anxiolytic drug (e.g., Diazepam).
-
This compound Group(s): Rats receiving one or more doses of this compound (e.g., a study used 20 mg/kg, administered intraperitoneally for 21 days).[4][7]
Experimental Workflow: The following workflow minimizes the confounding effects of stress from one test to another.
Caption: Recommended Experimental Workflow for Anxiolytic Assessment.
Behavioral Assessment Protocols
Detailed protocols for the three primary behavioral tests for anxiety are provided below. All tests should be conducted in a quiet, dimly lit room, and the apparatus should be thoroughly cleaned with 70% ethanol between trials to eliminate olfactory cues.[10]
Open Field Test (OFT)
The OFT assesses general locomotor activity and anxiety-like behavior, which is inferred from the natural aversion of rodents to open, unprotected spaces.[11][12]
-
Apparatus: A square or circular arena (for rats, typically 90 x 90 cm) with walls high enough to prevent escape (e.g., 50 cm).[13] The floor is often divided into a central zone and a peripheral zone.
-
Procedure:
-
Gently place the rat in the center of the open field.
-
Allow the animal to explore the arena freely for a predetermined period (typically 5-10 minutes).[13][14]
-
Record the session using a video camera mounted above the arena.
-
An automated tracking system or manual scoring is used to analyze the behavior.
-
-
Key Parameters Measured:
Light-Dark Box (LDB) Test
This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore a novel environment.[16][17]
-
Apparatus: A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment, connected by a small opening.[17]
-
Procedure:
-
Place the rat in the illuminated compartment, facing away from the opening.
-
Allow the animal to explore the apparatus freely for 5-10 minutes.[17]
-
Record the session with a video camera.
-
-
Key Parameters Measured:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between compartments.
-
Locomotor activity within each compartment.
-
Elevated Plus Maze (EPM) Test
The EPM is a widely used and validated test for assessing anxiety-like behavior, capitalizing on the fear of heights and open spaces in rodents.[18][19]
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm), consisting of two open arms and two enclosed arms of equal size.[10][20]
-
Procedure:
-
Key Parameters Measured:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (to assess locomotor activity).
-
Frequency of head dips over the sides of the open arms and stretched-attend postures.[20]
-
Data Presentation
Quantitative data from behavioral tests should be summarized in clear, structured tables to facilitate comparison between treatment groups. Data are typically presented as mean ± standard error of the mean (SEM).
Table 1: Open Field Test (OFT) Results
| Treatment Group | Time in Center (s) | Center Entries (n) | Total Distance (m) |
|---|---|---|---|
| Vehicle Control | |||
| Positive Control | |||
| This compound (Dose 1) |
| this compound (Dose 2) | | | |
Table 2: Light-Dark Box (LDB) Test Results
| Treatment Group | Time in Light Box (s) | Transitions (n) | Latency to Dark (s) |
|---|---|---|---|
| Vehicle Control | |||
| Positive Control | |||
| This compound (Dose 1) |
| this compound (Dose 2) | | | |
Table 3: Elevated Plus Maze (EPM) Test Results
| Treatment Group | % Time in Open Arms | % Open Arm Entries | Total Arm Entries (n) |
|---|---|---|---|
| Vehicle Control | |||
| Positive Control | |||
| This compound (Dose 1) |
| this compound (Dose 2) | | | |
Complementary Biochemical Analysis
To provide a mechanistic basis for the observed behavioral effects, biochemical assays on plasma and brain tissue (e.g., hippocampus, prefrontal cortex) are recommended.
-
HPA Axis Activity: Measure plasma corticosterone levels to assess stress response and HPA axis regulation. Studies show this compound can reverse stress-induced increases in corticosterone.[4][7]
-
Neurotrophic Factors: Quantify the expression of BDNF and the phosphorylation of CREB (pCREB) using techniques like Western blotting or ELISA. This compound has been shown to increase BDNF and pCREB levels.[1][6]
-
Receptor Expression: Assess the expression of glucocorticoid receptors (GR) and mineralocorticoid receptors (MR) in the hippocampus, as this compound may correct stress-induced alterations in these receptors.[4][7]
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Chronic this compound Treatment Alleviates Anxiety, Depressive Responses and Abnormal Hypothalamic–Pituitary–Adrenal Axis Activity in Prenatally Stressed Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Neurim Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 6. This compound ameliorates memory deficits associated with chronic mild stress-induced anhedonia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic this compound Treatment Alleviates Anxiety, Depressive Responses and Abnormal Hypothalamic-Pituitary-Adrenal Axis Activity in Prenatally Stressed Male and Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. inotiv.com [inotiv.com]
- 10. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 11. Behavioral Testing | University of Houston [uh.edu]
- 12. Open Field Test - Creative Biolabs [creative-biolabs.com]
- 13. amuzainc.com [amuzainc.com]
- 14. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. Light-dark box test - Wikipedia [en.wikipedia.org]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. criver.com [criver.com]
- 19. protocols.io [protocols.io]
- 20. Elevated plus maze [bio-protocol.org]
Piromelatine: A Multifunctional Tool for Interrogating Melatonin and Serotonin Pathways
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Piromelatine (also known as Neu-P11) is a novel investigational compound that acts as an agonist at melatonin receptors (MT1 and MT2) and serotonin receptors (5-HT1A and 5-HT1D).[1][2][3] This multimodal mechanism of action makes it a valuable tool for studying the intricate interplay between the melatoninergic and serotonergic systems, which are implicated in a wide range of physiological processes, including sleep-wake cycles, mood regulation, and cognitive function.[1][2][3][4] Developed by Neurim Pharmaceuticals, this compound has been investigated for its therapeutic potential in insomnia and Alzheimer's disease.[2][5]
These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in in vitro and in vivo research settings. The information is intended to guide researchers in utilizing this compound as a tool compound to explore the signaling pathways and physiological roles of melatonin and serotonin receptors.
Pharmacological Profile
This compound is a synthetic agonist that targets multiple receptor subtypes. Its activity at both melatonin and serotonin receptors allows for the investigation of synergistic or independent effects mediated by these two important neurotransmitter systems.
Quantitative Data: Receptor Binding Affinity
The binding affinity of this compound for its target receptors is a critical parameter for designing and interpreting experiments. The following table summarizes the available binding affinity data (Ki values), which represent the concentration of the compound required to occupy 50% of the receptors in vitro. Lower Ki values indicate higher binding affinity.
| Target Receptor | Binding Affinity (Ki) |
| Melatonin MT1 | 22 nM |
| Melatonin MT2 | 34 nM |
| Serotonin 5-HT1A | 1110 nM |
| Serotonin 5-HT1D | 150 nM |
| (Data sourced from a 2025 research publication.)[6] |
Signaling Pathways
This compound exerts its effects by activating G protein-coupled receptors (GPCRs). The signaling cascades initiated by the activation of melatonin and serotonin receptors are complex and can vary depending on the cell type and tissue.
Melatonin Receptor Signaling
Activation of MT1 and MT2 receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can influence the activity of various downstream effectors, including protein kinase A (PKA) and cyclic nucleotide-gated ion channels.
References
Application Notes and Protocols for Evaluating Piromelatine's Effect on Insulin Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piromelatine (Neu-P11) is a novel melatonin receptor agonist with affinity for both MT1 and MT2 receptors.[1] Emerging preclinical evidence suggests that this compound may have beneficial effects on metabolic disorders, including insulin resistance.[1][2] These application notes provide detailed methodologies for evaluating the efficacy of this compound in ameliorating insulin resistance, covering both in vivo and in vitro experimental models. The protocols outlined below are designed to offer a comprehensive framework for researchers investigating the therapeutic potential of this compound and similar compounds.
I. In Vivo Evaluation of this compound on Insulin Resistance in Rodent Models
In vivo studies are crucial for understanding the systemic effects of this compound on glucose homeostasis and insulin sensitivity. Rodent models of insulin resistance, such as those induced by a high-fat diet (HFD), chronic stress, or sleep restriction, are commonly used.[1][2][3]
A. Animal Models of Insulin Resistance
Several rodent models can be employed to induce insulin resistance:
-
High-Fat Diet (HFD)-Induced Obesity and Insulin Resistance: Feeding rodents a diet rich in fat (e.g., 45-60% kcal from fat) for several weeks leads to weight gain, adiposity, and impaired insulin sensitivity, mimicking key aspects of human type 2 diabetes.
-
Chronic Stress-Induced Insulin Resistance: Exposure to chronic stressors can lead to hyperactivation of the hypothalamic-pituitary-adrenal (HPA) axis, resulting in elevated glucocorticoid levels and subsequent insulin resistance.[1][4]
-
Sleep Restriction-Induced Insulin Resistance: Limiting the daily sleep duration of rodents can induce metabolic dysregulation, including increased plasma glucose, fasting insulin, and insulin resistance.[2]
B. Experimental Protocols
The GTT assesses the body's ability to clear a glucose load from the bloodstream, providing insights into overall glucose homeostasis.
Protocol:
-
Fast animals for 6-8 hours (overnight fasting is also used, particularly for rats) with free access to water.
-
Record baseline blood glucose levels (t=0) from a tail vein blood sample using a glucometer.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal (IP) injection.
-
Measure blood glucose levels at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot blood glucose concentration against time and calculate the area under the curve (AUC) for quantitative analysis. A lower AUC indicates improved glucose tolerance.
The ITT evaluates the systemic response to exogenous insulin, providing a direct measure of insulin sensitivity.
Protocol:
-
Fast animals for 4-6 hours.
-
Record baseline blood glucose levels (t=0).
-
Administer human insulin (e.g., 0.75-1.0 IU/kg body weight) via IP injection.
-
Measure blood glucose levels at specified time points post-insulin injection (e.g., 15, 30, 45, and 60 minutes).
-
The rate of glucose disappearance from the blood is indicative of insulin sensitivity.
HOMA-IR is a calculated index that provides an estimate of basal insulin resistance based on fasting glucose and insulin levels.
Protocol:
-
Collect fasting blood samples from the animals.
-
Measure fasting plasma glucose (mg/dL or mmol/L) and fasting plasma insulin (μU/mL) concentrations using appropriate assay kits (e.g., ELISA).
-
Calculate the HOMA-IR index using the following formula:
-
HOMA-IR = [Fasting Insulin (μU/mL) × Fasting Glucose (mmol/L)] / 22.5
-
Alternatively, using glucose in mg/dL: HOMA-IR = [Fasting Insulin (μU/mL) × Fasting Glucose (mg/dL)] / 405.[5]
-
C. Data Presentation: In Vivo Studies
The following tables summarize representative quantitative data from studies evaluating this compound's effect on insulin resistance in rats.
Table 1: Effect of this compound on Metabolic Parameters in Sleep-Restricted Rats [2]
| Parameter | Control | Sleep Restriction (Vehicle) | Sleep Restriction + this compound (20 mg/kg) |
| Plasma Glucose (mmol/L) | 5.8 ± 0.4 | 8.2 ± 0.6 | 6.1 ± 0.5 |
| Fasting Insulin (μU/mL) | 15.3 ± 1.2 | 25.8 ± 2.1 | 16.7 ± 1.5 |
| HOMA-IR | 3.9 ± 0.3 | 9.3 ± 0.9 | 4.5 ± 0.4 |
Table 2: Effect of this compound on Glucose Homeostasis in Chronically Stressed, High-Fat Diet-Fed Rats [1][4]
| Parameter | Control | HFD + Stress (Vehicle) | HFD + Stress + this compound (20 mg/kg) |
| Fasting Blood Glucose (mmol/L) | 5.5 ± 0.3 | 7.9 ± 0.5 | 5.8 ± 0.4 |
| Fasting Serum Insulin (μU/mL) | 14.8 ± 1.1 | 28.2 ± 2.5 | 16.1 ± 1.8 |
| HOMA-IR | 3.8 ± 0.3 | 9.9 ± 1.1 | 4.1 ± 0.5 |
II. In Vitro Evaluation of this compound on Insulin Signaling and Glucose Uptake
In vitro assays using cultured cells, such as 3T3-L1 adipocytes, provide a controlled environment to investigate the direct effects of this compound on cellular mechanisms of insulin resistance.
A. Cell Culture and Induction of Insulin Resistance
The 3T3-L1 pre-adipocyte cell line is a widely used model to study adipogenesis and insulin sensitivity.
Protocol for 3T3-L1 Adipocyte Differentiation and Insulin Resistance Induction:
-
Differentiation: Culture 3T3-L1 pre-adipocytes to confluence. Two days post-confluence, induce differentiation by treating the cells with a differentiation cocktail containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin. After 2-3 days, replace the medium with an insulin-containing medium for another 2-3 days. Subsequently, maintain the cells in a standard culture medium until they are fully differentiated into mature adipocytes (typically 7-10 days post-induction), characterized by the accumulation of lipid droplets.
-
Induction of Insulin Resistance: Mature 3T3-L1 adipocytes can be rendered insulin-resistant by treating them with various agents, such as high concentrations of insulin, TNF-α, or dexamethasone for 24-48 hours.
B. Experimental Protocols
This assay measures the ability of cells to take up glucose from the culture medium in response to insulin stimulation.
Protocol using 2-Deoxy-D-[³H]-glucose:
-
Differentiate 3T3-L1 cells in 12- or 24-well plates.
-
Induce insulin resistance as described above.
-
Treat the cells with this compound at various concentrations for a specified duration.
-
Serum-starve the cells for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.
-
Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes at 37°C.
-
Add 2-Deoxy-D-[³H]-glucose to the wells and incubate for 5-10 minutes.
-
Terminate the assay by washing the cells rapidly with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
Western blotting can be used to quantify the expression and phosphorylation status of key proteins in the insulin signaling pathway, such as Insulin Receptor Substrate 1 (IRS-1) and Akt (Protein Kinase B).
Protocol:
-
Culture, differentiate, and treat 3T3-L1 adipocytes as described above.
-
Stimulate the cells with insulin for a short period (e.g., 10-15 minutes).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for total and phosphorylated forms of IRS-1 and Akt.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.
This assay visualizes and quantifies the movement of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane upon insulin stimulation.
Protocol:
-
Transfect differentiated 3T3-L1 adipocytes with a vector expressing GLUT4 tagged with a fluorescent protein (e.g., GFP) or an external epitope tag (e.g., HA).
-
Treat the cells with this compound.
-
Stimulate the cells with insulin.
-
Fix the cells and perform immunofluorescence staining for the GLUT4 tag (if applicable).
-
Visualize the cellular localization of GLUT4 using fluorescence microscopy.
-
Quantify the amount of GLUT4 at the plasma membrane relative to the total cellular GLUT4.
III. Visualization of Pathways and Workflows
A. Signaling Pathway
The following diagram illustrates the putative mechanism by which this compound may improve insulin signaling. As a melatonin receptor agonist, this compound is hypothesized to activate signaling cascades that can positively modulate the canonical insulin signaling pathway, potentially by influencing the phosphorylation state of key downstream effectors like Akt.
Caption: Putative mechanism of this compound on insulin signaling.
B. Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on insulin resistance in vivo.
Caption: In vivo experimental workflow.
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on insulin signaling and glucose uptake in vitro.
Caption: In vitro experimental workflow.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. This compound, a novel melatonin receptor agonist, stabilizes metabolic profiles and ameliorates insulin resistance in chronic sleep restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Melatonin Receptor Agonist this compound Ameliorates Impaired Glucose Metabolism in Chronically Stressed Rats Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of this compound on Peripheral and Hippocampal Insulin Resistance in Rat Offspring Exposed to Chronic Maternal Stress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Piromelatine dosage for maximal therapeutic effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Piromelatine. The information is designed to address specific issues that may be encountered during experimentation and to aid in the optimization of this compound dosage for maximal therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the established therapeutic dosage range for this compound in human clinical trials?
A1: Clinical trials for insomnia have shown positive results at doses of 20 mg and 50 mg per day.[1] For mild Alzheimer's disease, phase 2 clinical trials have investigated daily doses of 5 mg, 20 mg, and 50 mg.[2][3]
Q2: What is the pharmacokinetic profile of this compound?
A2: this compound has a pharmacokinetic profile typical of a short-acting hypnotic drug, with a half-life ranging from 1.2 to 2.9 hours.[1] Phase I studies in healthy male volunteers demonstrated dose-proportional pharmacokinetics.[4][5]
Q3: What are the known mechanisms of action for this compound?
A3: this compound is a multimodal drug that acts as an agonist at melatonin receptors (MT1 and MT2) and serotonin receptors (5-HT1A and 5-HT1D).[1][6] This dual activity is thought to contribute to its sleep-promoting, anxiolytic, and potential neuroprotective effects.[2][4][5]
Q4: What are the most commonly reported adverse events associated with this compound?
A4: Across clinical trials, this compound has been generally well-tolerated. The most frequently reported adverse event is a headache of mild intensity and short duration.[1] No significant next-day psychomotor performance impairment has been observed.[1][4][5]
Q5: Are there any known drug interactions with this compound?
A5: While specific drug interaction studies are not detailed in the provided results, based on its mechanism of action, this compound may interact with other melatonin supplements, melatonin receptor agonists, and serotonin receptor agonists.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of therapeutic effect at a standard dose. | Individual patient variability in metabolism or receptor sensitivity. Incorrect timing of administration. | Consider dose escalation within the clinically tested range (e.g., from 20 mg to 50 mg for insomnia), ensuring administration is 1-2 hours before bedtime and after food.[7][8] |
| Observing unexpected side effects not previously reported. | Potential off-target effects at higher concentrations. Interaction with other medications or supplements. | Re-evaluate the dosage and consider reducing it. Review all concomitant medications for potential interactions. Report the adverse event to the relevant safety monitoring body. |
| Difficulty in replicating preclinical findings in a different animal model. | Species-specific differences in melatonin and serotonin receptor distribution and function. Differences in drug metabolism between species. | Review the literature for preclinical studies in various animal models. Consider conducting a dose-ranging study in the new model to establish an effective dose. The dose used in rat models was 20 mg/kg, administered intraperitoneally.[9][10] |
| Inconsistent results in sleep studies. | Variations in experimental conditions such as light-dark cycles, noise levels, or handling stress. | Standardize the experimental environment rigorously. Ensure a consistent and appropriate light-dark cycle and minimize disturbances to the animals. |
Quantitative Data Summary
Table 1: Human Clinical Trial Dosages and Outcomes
| Indication | Dosage | Study Phase | Key Outcomes | Citations |
| Insomnia | 2 mg, 5 mg, 20 mg, 50 mg | Multiple Ascending Dose | Safe and well-tolerated. | [1] |
| Insomnia | 20 mg, 50 mg/day | Phase 2 | Statistically significant improvements in Wake After Sleep Onset (WASO), Sleep Efficiency, and Total Sleep Time. | [1][4][5] |
| Mild Alzheimer's Disease | 5 mg, 20 mg, 50 mg/day | Phase 2 | To determine an effective dose based on cognitive performance, safety, and tolerability. | [2][3][11] |
| Healthy Volunteers | 5 mg, 20 mg, 50 mg, 200 mg | Single Ascending Dose | Safe and well-tolerated. | [1] |
Table 2: Preclinical Study Dosages and Outcomes (Rat Models)
| Indication | Dosage (Intraperitoneal) | Key Outcomes | Citations |
| Neuropathic Pain | 5, 10, or 20 mg/kg | Alleviation of pain. | [1] |
| Type 2 Diabetes | 5, 10, or 20 mg/kg | Improved insulin sensitivity and glucose tolerance. | [1] |
| Prenatal Stress | 20 mg/kg | Corrected impairments of hippocampus-dependent spatial memory. | [9][10] |
| Sleep Restriction | 20 mg/kg | Ameliorated impaired glucose metabolism. | [12] |
Experimental Protocols
Protocol 1: Phase 2 Clinical Trial for Insomnia
-
Study Design: A double-blind, randomized, placebo-controlled trial.
-
Participants: 120 patients with primary and comorbid insomnia.
-
Treatment Arms:
-
This compound 20 mg/day
-
This compound 50 mg/day
-
Placebo
-
-
Duration: 4 weeks.
-
Primary Endpoints: Polysomnographic (PSG) parameters including Wake After Sleep Onset (WASO), Sleep Efficiency (SEF), and Total Sleep Time (TST).
-
Secondary Endpoints: Next-day psychomotor performance assessed by the Digit Symbol Substitution Test (DSST).[1][4][5]
Protocol 2: Preclinical Study in a Rat Model of Prenatal Stress
-
Animal Model: Prenatally stressed (PNS) rats.
-
Drug Administration: this compound (20 mg/kg) or vehicle (1% hydroxyethyl cellulose) was administered intraperitoneally (i.p.) sub-chronically for 14 days.
-
Timing of Administration: Injections were given two hours before the onset of the dark phase.
-
Behavioral Assessments: Home-cage motor activity and sleep/wake profile were evaluated.
-
Biochemical Analysis: The role of melatonin receptors and brain-derived neurotrophic factor (BDNF) in the hippocampus was explored.[9]
Visualizations
Caption: this compound's dual agonistic action on melatonin and serotonin receptors.
Caption: Workflow for a Phase 2 clinical trial of this compound in insomnia.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Neurim Pharmaceuticals Announces Positive Phase 2 Clinical Trial Results of this compound for the Treatment of Insomnia [prnewswire.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Sex-Dependent Effects of this compound Treatment on Sleep-Wake Cycle and Sleep Structure of Prenatally Stressed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Safety and Efficacy of this compound in Mild Alzheimer's Disease Patients (ReCOGNITION) [ctv.veeva.com]
- 12. This compound, a novel melatonin receptor agonist, stabilizes metabolic profiles and ameliorates insulin resistance in chronic sleep restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Piromelatine Preclinical Studies: Technical Support Center
Welcome to the technical support center for preclinical research involving Piromelatine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a multi-target drug that acts as an agonist for both melatonin receptors (MT1 and MT2) and serotonin receptors (5-HT1A and 5-HT1D).[1][2][3] This dual action is thought to contribute to its various therapeutic effects, including sleep promotion, neuroprotection, and cognitive enhancement.[4][5]
Q2: In which preclinical models has this compound shown efficacy?
This compound has demonstrated positive effects in a variety of rodent models, including:
-
Models of Alzheimer's disease, where it has shown to improve cognitive function and offer neuroprotection.[5][6]
-
Animal models of pain, hypertension, anxiety, and depression.[2]
-
Models of metabolic dysfunction, such as those induced by high-fat diets or chronic stress, where it has been shown to improve insulin sensitivity and normalize metabolic profiles.[5][7]
Q3: What are the reported pharmacokinetic properties of this compound in preclinical studies?
Preclinical and early clinical studies have indicated that this compound has a dose-proportional pharmacokinetic profile with good absorption and distribution.[3][8] In a phase 1 study, it was described as having a pharmacokinetic profile typical of a short-acting hypnotic drug with a half-life of 1.2-2.9 hours and no evidence of accumulation.[5]
Troubleshooting Guide
Issue 1: Inconsistent or Unexpected Efficacy Results
Potential Cause: Variability in Animal Models
-
Recommendation: The choice of animal model is critical and can significantly impact outcomes. For instance, in Alzheimer's disease research, different models recapitulate different aspects of the pathology. Ensure the selected model is appropriate for the specific hypothesis being tested.
Potential Cause: Sex-Dependent Effects
-
Recommendation: Research has indicated that this compound can have sex-dependent effects, for example on the sleep-wake cycle in prenatally stressed rats.[9] It is crucial to include both male and female animals in study designs and analyze the data for sex-based differences.
Potential Cause: Suboptimal Dosing Regimen
-
Recommendation: The dose-response relationship for this compound's various effects can be complex. If efficacy is lower than expected, consider performing a dose-range finding study. Preclinical studies have utilized a wide range of doses, from 1 mg/kg to 50 mg/kg, depending on the model and indication.[5]
Issue 2: Difficulty in Elucidating the Contribution of Different Receptors to the Observed Effects
Potential Cause: Ambiguity of Multi-Target Mechanism
-
Recommendation: To dissect the specific contributions of the melatonin and serotonin receptors to the observed effects, consider using selective antagonists in your experimental design. For example, the melatonin receptor antagonist luzindole has been used to confirm the role of MT receptors in the hypnotic and neuroprotective effects of this compound.[5]
Data Presentation
Table 1: Summary of this compound Dosing in Preclinical Models
| Animal Model | Indication | Dose Range (mg/kg) | Route of Administration | Observed Effects | Reference |
| Rat | Alzheimer's Disease | Not specified | Intracerebral Injection | Improved cognitive function, neuroprotection | [6] |
| Rat | Chronic Mild Stress | 50 | Oral | Ameliorated memory deficits and depressive-like behavior | [5] |
| Rat | Type 2 Diabetes | 5, 10, 20 | Intragastric | Restored normal glucose metabolism and insulin sensitivity | [5] |
| Mouse | Brain Ischemia | 1 | Intraperitoneal | Reduced infarct volume | [5] |
| Rat | Chronic Sleep Restriction | 20 | Intraperitoneal | Improved metabolic profiles and insulin sensitivity | [10] |
| Rat | High-Fat Diet | 10 | Intraperitoneal | Inhibited weight gain, improved insulin sensitivity | [5] |
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects in a Mouse Model of Brain Ischemia
-
Animal Model: Male C57BL/6 mice.
-
Induction of Ischemia: Induce thrombotic stroke through photochemical injury of the middle cerebral artery.
-
Treatment: Administer this compound (1 mg/kg, i.p.) or vehicle 5 minutes after the induction of stroke.
-
Endpoint Measurement: 24 hours post-ischemia, sacrifice the animals and determine the infarct volume by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Mechanistic Analysis (Optional): To investigate the signaling pathways involved, pretreat animals with specific inhibitors such as a JAK2 inhibitor (AG490), a PI3K/AKT inhibitor (LY294002), or a MEK/ERK1/2 inhibitor (PD98059) prior to this compound administration.[5]
Protocol 2: Evaluation of Metabolic Effects in a Rat Model of Chronic Sleep Restriction
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Sleep Restriction: Utilize rotating cages to limit sleeping time to 4 hours per day for 8 consecutive days.
-
Treatment: Administer this compound (20 mg/kg, i.p.), melatonin (5 mg/kg, i.p.), or vehicle daily during the sleep restriction period.[10]
-
Endpoint Measurement: At the end of the study period, collect blood samples to measure plasma glucose, fasting insulin, total cholesterol, triglycerides, and HDL-cholesterol.[10] Conduct a glucose tolerance test to assess insulin sensitivity.[10]
Visualizations
Caption: this compound's multi-target mechanism of action.
Caption: A generalized workflow for preclinical this compound studies.
Caption: Troubleshooting logic for inconsistent efficacy findings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 7. Melatonin Receptor Agonist this compound Ameliorates Impaired Glucose Metabolism in Chronically Stressed Rats Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Sex-Dependent Effects of this compound Treatment on Sleep-Wake Cycle and Sleep Structure of Prenatally Stressed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a novel melatonin receptor agonist, stabilizes metabolic profiles and ameliorates insulin resistance in chronic sleep restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Piromelatine Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Piromelatine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The following recommendations are largely based on studies of melatonin, a structurally similar compound, and general principles of indoleamine chemistry. Researchers should validate these suggestions for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: Degradation of indole-containing compounds like this compound in solution is often multifactorial. Key factors that can contribute to instability include:
-
pH: Melatonin, a related molecule, shows significant pH-dependent stability. It is most stable in acidic conditions (pH 1-4) and degrades more rapidly at neutral to alkaline pH.[1]
-
Temperature: Elevated temperatures accelerate the degradation of melatonin.[1]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of indoleamines.
-
Oxidation: The indole ring is susceptible to oxidation, which can be catalyzed by dissolved oxygen or trace metal ions.
-
Solvent Choice: The polarity and protic nature of the solvent can influence the stability of this compound.
Q2: What are the best practices for preparing and storing this compound solutions to maximize stability?
A2: To enhance the stability of your this compound solutions, consider the following best practices:
-
Solvent Selection: For aqueous solutions, consider the use of co-solvents. Studies on melatonin have shown that solvents like propylene glycol, glycofurol, and dimethyl sulfoxide (DMSO) can improve both solubility and stability compared to purely aqueous solutions.[2][3]
-
pH Control: Maintain the pH of aqueous solutions in the acidic range (ideally pH 1-4) using appropriate buffer systems.[1]
-
Temperature Control: Store stock solutions and working solutions at low temperatures. Refrigeration (2-8 °C) is recommended for short-term storage, while freezing (-20 °C or -80 °C) is preferable for long-term storage.[4][5]
-
Light Protection: Always store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[1]
-
Inert Atmosphere: For sensitive experiments, consider de-gassing your solvents and purging the headspace of your storage container with an inert gas like nitrogen or argon to minimize oxidation.
-
Use of Antioxidants: The addition of antioxidants may help to prevent oxidative degradation. The choice of antioxidant should be compatible with your experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in aqueous solution | Poor solubility of this compound. | - Increase the proportion of an organic co-solvent such as DMSO or ethanol.- Gently warm the solution to aid dissolution, then allow it to cool to room temperature.- Adjust the pH of the solution. |
| Discoloration of the solution (e.g., yellowing) | Oxidative degradation or formation of degradation products. | - Prepare fresh solutions.- Store solutions under an inert atmosphere.- Add a suitable antioxidant.- Protect the solution from light. |
| Loss of potency or inconsistent experimental results | Chemical degradation of this compound. | - Verify the pH of the solution and adjust if necessary.- Confirm proper storage temperature.- Prepare fresh solutions more frequently.- Analyze the solution by HPLC to quantify the concentration of intact this compound. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | - Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products.- Adjust storage and handling conditions to minimize degradation. |
Quantitative Data Summary
Table 1: Influence of pH on Melatonin Stability in Aqueous Solution at 20°C and 37°C
| pH | Remaining Melatonin after 21 days at 20°C (%) | Remaining Melatonin after 21 days at 37°C (%) |
| 1.2 | ~70-80 | ~71-80 |
| 2 | ~70-80 | ~71-80 |
| 4 | ~70-80 | ~71-80 |
| 7.4 | ~70-80 | ~71-80 |
| 10 | ~70-80 | ~71-80 |
| 12 | ~70-80 | ~71-80 |
Data extrapolated from studies on melatonin, indicating gradual decline after 3 days across a wide pH range.
Table 2: Solubility of Melatonin in Different Solvents
| Solvent System | Solubility (mg/g) |
| 20% Propylene Glycol | 3.6 - 3.8 |
| 20% Glycofurol | 10.5 - 11.1 |
| 50% DMSO | Not specified, but used for stable solutions |
Data from studies on melatonin, suggesting glycofurol and DMSO as effective solubilizing agents that also confer stability.[2][3]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol provides a general method for preparing a more stable stock solution of this compound, leveraging findings from melatonin research.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Purified water (e.g., Milli-Q or equivalent)
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance and pipettes
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Dissolve the this compound powder in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
If a less concentrated stock solution is required, slowly add purified water to the DMSO concentrate with gentle vortexing to the desired final concentration. Note that adding too much water may cause precipitation.
-
Aliquot the stock solution into sterile, amber glass vials.
-
Purge the headspace of each vial with an inert gas (e.g., nitrogen or argon) before sealing.
-
Store the vials at -20°C or -80°C for long-term storage. For short-term use, store at 2-8°C.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
This protocol outlines a forced degradation study to intentionally degrade this compound and identify its potential degradation products, which is crucial for developing a stability-indicating analytical method.[6][7]
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
UV lamp (e.g., 254 nm or 365 nm)
-
Heating block or water bath
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
Procedure:
-
Acid Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of this compound stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Photolytic Degradation: Expose an aliquot of this compound stock solution in a quartz cuvette to UV light for 24 hours.
-
Thermal Degradation: Incubate an aliquot of this compound stock solution at 60°C for 24 hours.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, by HPLC. Compare the chromatograms to identify new peaks corresponding to degradation products.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Forced Degradation Workflow.
References
- 1. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility and stability of melatonin in... | F1000Research [f1000research.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of melatonin in aqueous solution | Semantic Scholar [semanticscholar.org]
- 6. pharmtech.com [pharmtech.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Piromelatine in-vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of Piromelatine in in-vitro experimental settings. The information is presented through frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound (also known as Neu-P11) is an investigational drug that acts as a multimodal agonist for specific melatonin and serotonin receptors.[1] Its primary on-target receptors are the melatonin receptors MT1 and MT2, and the serotonin receptors 5-HT1A and 5-HT1D.[1][2] Activation of these receptors is linked to its potential therapeutic effects on sleep and cognition.[1][3]
Q2: What are the known off-target interactions of this compound?
This compound is reported to be a low-affinity antagonist of the serotonin 5-HT2B receptor, the P2X3 purinergic receptor, and the TRPV1 (transient receptor potential cation channel subfamily V member 1) receptor.[4] Understanding these interactions is crucial for designing experiments that isolate the effects of its primary targets.
Q3: Why is it important to minimize off-target effects in my in-vitro studies?
Minimizing off-target effects is critical for several reasons:
-
Translational Relevance: In-vitro models are used to predict in-vivo responses. If off-target effects are not controlled, the in-vitro results may not accurately reflect the compound's behavior in a whole organism.
-
Specificity Confirmation: Demonstrating that the observed effects are mediated by the intended targets (MT1/2, 5-HT1A/D) strengthens the validity of your research.
Q4: What is the first step I should take to assess potential off-target effects?
The first step is to understand the complete binding profile of this compound. This involves conducting or reviewing data from comprehensive receptor binding assays to quantify its affinity (Ki) for both on-target and a panel of potential off-target receptors. This data allows you to determine the therapeutic window and concentrations at which off-target effects are likely to occur.
Quantitative Data: this compound Receptor Binding Profile
The following table summarizes the known binding affinities of this compound for its primary and secondary targets. Using this compound at concentrations well below the Ki for off-targets can help minimize their engagement.
| Receptor Target | Interaction Type | Binding Affinity (Ki) | Data Source |
| Melatonin MT1 | Agonist | 22 nM | [2] |
| Melatonin MT2 | Agonist | 34 nM | [2] |
| Serotonin 5-HT1D | Agonist | 150 nM | [2] |
| Serotonin 5-HT1A | Agonist | 1,110 nM (1.11 µM) | [2] |
| Serotonin 5-HT2B | Antagonist | Low Affinity (Ki > 10 µM) | [4] |
| P2X3 | Antagonist | Low Affinity (Ki > 10 µM) | [4] |
| TRPV1 | Antagonist | Low Affinity (Ki > 10 µM) | [4] |
Note: "Low Affinity" indicates that a significantly higher concentration of this compound is required to interact with these receptors compared to its primary targets.
Troubleshooting Guide
Problem: I'm observing a cellular response that is not consistent with MT1/MT2 or 5-HT1A/D activation.
-
Possible Cause: This could be due to an off-target effect, particularly if you are using high concentrations of this compound (>1 µM). Receptors like 5-HT2B, P2X3, or TRPV1 may be activated in your specific cell model.
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response experiment. If the unexpected effect only occurs at high concentrations, it is likely an off-target effect.
-
Use Selective Antagonists: Pre-treat your cells with known antagonists for the suspected off-target receptors (e.g., a 5-HT2B antagonist). If the unexpected response is blocked, this confirms the off-target interaction.
-
Cell Line Selection: Verify the receptor expression profile of your cell line using qPCR or Western blot. Switch to a cell line that expresses your target of interest but lacks the suspected off-target receptor.
-
Problem: My results are inconsistent across different cell lines.
-
Possible Cause: Different cell lines have varied receptor expression profiles. A cell line might have a higher relative expression of an off-target receptor, leading to a different pharmacological response.
-
Troubleshooting Steps:
-
Characterize Cell Lines: Before starting, perform a baseline characterization of all cell lines to be used. Quantify the expression levels of MT1, MT2, 5-HT1A, 5-HT1D, and potential off-target receptors.
-
Use Engineered Cell Lines: For maximum clarity, use recombinant cell lines engineered to express only the specific receptor subtype you are investigating (e.g., HEK293 cells expressing only MT1). This provides a clean system to study on-target effects.
-
Visualizations
Caption: On-target vs. potential off-target signaling pathways of this compound.
Caption: Workflow for assessing and minimizing this compound's off-target effects.
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for a receptor of interest.
Materials:
-
Cell membranes from a cell line expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., 2-[¹²⁵I]iodomelatonin for MT1/MT2).
-
This compound stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well plates and filtration apparatus with GF/B glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the target receptor. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of a known unlabeled ligand (to saturate receptors), and cell membranes.
-
Competition: Assay buffer, radioligand, serially diluted this compound, and cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay (for Gαi-coupled receptors)
This protocol measures the functional consequence of this compound binding to Gαi-coupled receptors like MT1/2 and 5-HT1A/D by quantifying the inhibition of cAMP production.
Materials:
-
Live cells expressing the target Gαi-coupled receptor.
-
Forskolin (an adenylyl cyclase activator).
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, GloSensor™, or AlphaScreen® based).
-
384-well white opaque plates.
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Addition:
-
For antagonist mode (to test off-targets), pre-incubate cells with various concentrations of this compound before adding a known agonist.
-
For agonist mode (for on-targets), proceed to the next step.
-
-
Stimulation: Add serially diluted this compound to the cells. After a brief incubation (e.g., 10-15 minutes), add a fixed concentration of Forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP modulation.
-
Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis:
-
Generate a standard curve using known cAMP concentrations.
-
Plot the cAMP levels (or luminescence/fluorescence ratio) against the log concentration of this compound.
-
Fit the data using a sigmoidal dose-response model to calculate the EC50 (for agonists) or IC50 (for antagonists).
-
Protocol 3: MTT Cell Viability Assay
This protocol is used to ensure that the observed effects of this compound are not due to cytotoxicity.
Materials:
-
Live cells seeded in a 96-well plate.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plate reader (absorbance at ~570 nm).
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with the same concentrations of this compound used in the functional assays. Include untreated control wells and a "no cells" blank control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24-48 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other readings.
-
Calculate cell viability as a percentage of the untreated control: (Absorbance of treated cells / Absorbance of untreated cells) x 100% .
-
A significant decrease in viability indicates cytotoxicity.
-
References
Technical Support Center: Enhancing Piromelatine Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of Piromelatine in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
While specific data for this compound is limited in publicly available literature, its structural analog, agomelatine, exhibits poor oral bioavailability (<5%) primarily due to extensive first-pass metabolism in the liver.[1] It is highly probable that this compound undergoes a similar metabolic fate, which significantly reduces the amount of active drug reaching systemic circulation after oral administration.
Q2: What formulation strategies can be employed to improve the oral bioavailability of this compound?
Based on successful studies with analogous compounds like agomelatine, lipid-based nanoparticle formulations are a promising approach.[1][2] These include:
-
Nanostructured Lipid Carriers (NLCs): These are second-generation lipid nanoparticles that can encapsulate the drug, enhance its solubility, and facilitate absorption through the lymphatic system, thereby bypassing first-pass metabolism.[1][2]
-
Solid Lipid Nanoparticles (SLNs): SLNs are another type of lipid-based nanoparticle that can protect the drug from degradation in the gastrointestinal tract and improve its absorption.[3][4][5][6][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the GI tract, enhancing the solubilization and absorption of lipophilic drugs.[1][8]
Q3: Are there any preclinical data on the enhancement of bioavailability for drugs similar to this compound?
Yes, a study on agomelatine-loaded nanostructured lipid carriers (NLCs) in rats demonstrated a 6.5-fold increase in oral bioavailability compared to a pure drug suspension.[1][2] This was attributed to the lymphatic uptake of the NLCs, which circumvented first-pass metabolism.[1][2]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound in Animal Models
Possible Cause:
-
Inconsistent absorption due to poor aqueous solubility.
-
Variable rates of first-pass metabolism among individual animals.
-
Issues with the formulation and administration technique.
Troubleshooting Steps:
-
Formulation Check:
-
Ensure the formulation is homogenous and the drug is uniformly dispersed.
-
For suspensions, ensure adequate mixing before and during administration to prevent settling.
-
Consider formulating this compound in a lipid-based system like NLCs or SEDDS to improve solubility and absorption consistency.
-
-
Administration Technique Review:
-
Standardize the gavage technique to ensure consistent delivery to the stomach.
-
Ensure the volume administered is appropriate for the animal's weight.
-
Minimize stress to the animals as it can affect gastric emptying and drug absorption.
-
-
Animal Model Considerations:
-
Use animals from a reputable supplier with a consistent genetic background.
-
Ensure animals are fasted appropriately before dosing, as food can affect the absorption of lipophilic drugs.
-
Issue 2: Low Cmax and AUC Despite High Oral Doses of this compound
Possible Cause:
-
Extensive first-pass metabolism.
-
Poor dissolution of the drug in the gastrointestinal fluids.
-
Efflux transporter activity pumping the drug back into the intestinal lumen.
Troubleshooting Steps:
-
Enhance Dissolution and Absorption:
-
Formulate this compound as a nanoparticle (e.g., NLCs or SLNs) to increase the surface area for dissolution.
-
Utilize self-emulsifying drug delivery systems (SEDDS) to present the drug in a solubilized form.
-
-
Bypass First-Pass Metabolism:
-
Investigate Efflux Transporters:
-
Consider co-administration with a known P-glycoprotein (P-gp) inhibitor in an exploratory in-vitro or in-vivo study to assess the role of efflux transporters.
-
Data on Bioavailability Enhancement of a this compound Analog (Agomelatine)
The following table summarizes the pharmacokinetic parameters of agomelatine in rats when administered in a conventional suspension versus a nanostructured lipid carrier (NLC) formulation. This data illustrates the potential for significant bioavailability enhancement using advanced formulation strategies.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Agomelatine Suspension | 115.3 ± 15.2 | 2.0 ± 0.5 | 489.6 ± 55.4 | 100 |
| Agomelatine-NLCs | 485.2 ± 42.8 | 4.0 ± 0.5 | 3182.4 ± 210.7 | 650 |
Data adapted from a study on agomelatine, a structural and functional analog of this compound.[1][2]
Experimental Protocols
Preparation of Nanostructured Lipid Carriers (NLCs) for a this compound Analog (Agomelatine)
This protocol is based on the successful formulation of agomelatine-NLCs and can be adapted for this compound.
Materials:
-
Agomelatine (or this compound)
-
Solid Lipid (e.g., Compritol® 888 ATO)
-
Liquid Lipid (e.g., Oleic Acid)
-
Surfactant (e.g., Tween® 80)
-
Co-surfactant (e.g., Transcutol® P)
-
Phosphate Buffered Saline (PBS) pH 7.4
Methodology: High-Shear Homogenization and Ultrasonication
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 10°C above its melting point. Add the liquid lipid and the drug (Agomelatine/Piromelatine) to the molten solid lipid and mix until a clear solution is obtained.
-
Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in PBS heated to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 15 minutes) to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Immediately sonicate the coarse emulsion using a probe sonicator at a specific power output (e.g., 70% amplitude) for a set time (e.g., 10 minutes) to form the NLCs.
-
Cooling and Solidification: Allow the nanoemulsion to cool down to room temperature while stirring to allow the lipid to solidify and form the NLCs.
Visualizations
Experimental Workflow for NLC Formulation and In-Vivo Evaluation
Caption: Workflow for NLC formulation and in-vivo pharmacokinetic evaluation.
Logical Relationship for Overcoming Poor Oral Bioavailability
Caption: Strategies to overcome poor oral bioavailability of this compound.
References
- 1. Oral bioavailability enhancement of agomelatine by loading into nanostructured lipid carriers: Peyer’s patch targeting approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intranasal agomelatine solid lipid nanoparticles to enhance brain delivery: formulation, optimization and in vivo pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A deep eutectic-based, self-emulsifying subcutaneous depot system for apomorphine therapy in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Self-emulsifying Drug Delivery Systems and their Marketed Products: A Review [wisdomlib.org]
Refining experimental protocols for Piromelatine neuroprotection assays
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for refining experimental protocols for Piromelatine neuroprotection assays. It includes frequently asked questions and troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's neuroprotective effects?
A1: this compound (also known as Neu-P11) is a multimodal drug that acts as an agonist for both melatonin receptors (MT1/MT2/MT3) and serotonin receptors (5-HT1A/5-HT1D).[1][2][3][4] Its neuroprotective effects are believed to stem from this dual activity. Preclinical studies suggest it promotes neuronal survival and improves cognitive functions.[1][5] In animal models, this compound has been shown to reverse memory deficits and restore levels of hippocampal Brain-Derived Neurotrophic Factor (BDNF), cAMP response element-binding protein (CREB), and cytogenesis.[6][7]
Q2: What are the key signaling pathways activated by this compound?
A2: this compound's engagement of melatonin and serotonin receptors triggers several downstream signaling cascades. Activation of MT1/MT2 receptors is known to involve Gαi protein coupling, which leads to a decrease in intracellular cAMP, and Gβγ-dependent activation of survival pathways like PI3K/Akt and ERK.[8] The PI3K/Akt pathway, in particular, is a critical mediator of cell survival and is implicated in the neuroprotective effects of melatonin.[9] Activation of the 5-HT1A receptor also contributes to neuroprotective and antidepressant-like effects.[5][6]
Q3: What are appropriate starting concentrations for this compound in in vitro and in vivo experiments?
A3: Determining the optimal dose requires empirical testing for each specific model. However, published literature provides a starting point. For in vivo rat models, doses of 20 mg/kg and 50 mg/kg have been used effectively.[1][6][10] In human clinical trials for Alzheimer's disease and insomnia, daily oral doses ranged from 5 mg to 50 mg.[1][11][12] For in vitro studies, a dose-response curve should be generated, typically starting from nanomolar to micromolar concentrations, to identify the optimal concentration for neuroprotection without inducing cytotoxicity.
Q4: Which experimental models are suitable for studying this compound's neuroprotective effects?
A4: A variety of models can be used. Preclinical efficacy has been demonstrated in a rat model of Alzheimer's disease using intrahippocampal injection of amyloid-beta 42.[1] Other successful models include chronic mild stress-induced anhedonia in rats to assess effects on memory and neurogenesis, and models of brain ischemia.[2][6] For in vitro assays, primary neuronal cultures or human induced pluripotent stem cell (iPSC)-derived neurons can be used.[13] Neurotoxicity can be induced using agents like glutamate (to model excitotoxicity), hydrogen peroxide or rotenone (for oxidative stress), or amyloid-beta oligomers.
Troubleshooting Guide
Q1: I am observing high background cell death in my control cultures. What could be the cause?
A1: High cell death in control groups can confound results and mask the potential protective effects of this compound. Potential causes include:
-
Suboptimal Culture Conditions: Neuronal cultures are highly sensitive to their environment. Check for issues with media formulation, serum quality, incubator CO2 and temperature stability, and humidity.
-
Cell Plating Density: Both excessively high and low plating densities can induce stress and cell death. Optimize the cell density for your specific cell type.
-
Mechanical Stress: Excessive trituration during cell seeding or harsh media changes can damage cells.
-
Contamination: A low-level microbial contamination can increase cell death without obvious signs. Regularly test for mycoplasma.
Q2: My results are highly variable between experiments. How can I improve reproducibility?
A2: Variability is a common challenge in neuroprotection assays.[14] To improve consistency:
-
Standardize Protocols: Ensure all experimental steps, from cell culture to data analysis, are meticulously standardized and documented.
-
Reagent Consistency: Use the same lot of critical reagents (e.g., this compound, growth factors, neurotoxic insults) for a set of comparative experiments. Aliquot and store reagents properly to avoid degradation.
-
Automate Where Possible: Use automated cell counters and liquid handling systems to reduce human error.
-
Control for Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can affect cell health. Consider leaving the outer wells empty or filling them with sterile PBS to minimize this "edge effect."
Q3: this compound is not showing a protective effect against the neurotoxin in my assay. What should I check?
A3: If this compound fails to show efficacy, consider the following:
-
Toxin Concentration/Duration: The level of insult may be too severe for any compound to confer protection. Perform a dose-response and time-course experiment with your neurotoxin to find conditions that induce sub-maximal cell death (e.g., 40-60%), creating a window to observe neuroprotection.
-
This compound Dose and Timing: The concentration of this compound may be suboptimal. Test a wider range of concentrations. Also, consider the timing of administration. Pre-treatment (before the insult), co-treatment (with the insult), and post-treatment protocols can yield different results.
-
Receptor Expression: Confirm that your cell model expresses the target receptors (MT1, MT2, 5-HT1A). Low or absent receptor expression will render the compound ineffective.
-
Mechanism Mismatch: The chosen neurotoxin may induce cell death through a pathway that is not modulated by this compound's mechanism of action.
Data Presentation: this compound Dosage in Preclinical and Clinical Studies
The following tables summarize dosages used in published studies. These should be used as a reference point for designing new experiments.
Table 1: Preclinical (In Vivo) Dosing of this compound
| Animal Model | Species | Dose | Administration Route | Outcome Reference |
| Alzheimer's Disease Model (Aβ42 injection) | Rat | 50 mg/kg | Intraperitoneal | Improved cognitive function[1] |
| Chronic Mild Stress | Rat | 50 mg/kg | Intraperitoneal | Reversed memory deficits[6] |
| Prenatal Stress | Rat | 20 mg/kg | Intraperitoneal | Alleviated anxiety/depressive responses[10] |
Table 2: Clinical (Human) Dosing of this compound
| Indication | Study Phase | Dose | Administration Route | Outcome Reference |
| Insomnia | Phase 2 | 20 or 50 mg/day | Oral | Improved sleep parameters[1] |
| Mild Alzheimer's Disease | Phase 2 | 5, 20, or 50 mg/day | Oral | No significant difference from placebo on primary outcomes[11][12] |
Experimental Protocols
Protocol 1: General In Vitro Neuroprotection Assay using a Plate Reader
This protocol outlines a general method for screening this compound's ability to protect cultured neurons from an oxidative stress-induced insult (e.g., hydrogen peroxide, H₂O₂).
-
Cell Culture: Plate primary neurons or an appropriate neuronal cell line (e.g., SH-SY5Y) in a 96-well, black-walled, clear-bottom plate at a pre-optimized density. Culture for 24-48 hours to allow adherence.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Incubate for a predetermined time (e.g., 1-2 hours). Include "vehicle-only" control wells.
-
Induce Neurotoxicity: Prepare a solution of H₂O₂ in culture medium at a concentration known to cause ~50% cell death (e.g., 100 µM, must be optimized). Add this solution directly to the wells already containing this compound. Also, include "no-toxin" control wells that receive only medium.
-
Incubation: Incubate the plate for the desired duration of the toxic insult (e.g., 24 hours).
-
Assess Cell Viability: Use a fluorescent viability assay.
-
Add a solution containing both a live-cell stain (e.g., Calcein-AM, green fluorescence) and a dead-cell stain (e.g., Ethidium Homodimer-1, red fluorescence).
-
Incubate for 30-60 minutes according to the manufacturer's instructions.
-
-
Data Acquisition: Read the fluorescence intensity on a plate reader (Green channel for live cells, Red channel for dead cells).
-
Analysis: Calculate the percentage of viable cells for each condition relative to the "no-toxin" control. Plot the percentage of neuroprotection versus this compound concentration to determine the EC₅₀.
Protocol 2: General In Vivo Neuroprotection Model (Rat Model of Focal Ischemia)
This protocol describes a common model to assess neuroprotection against stroke-like injury. All animal procedures must be approved by an institutional animal care and use committee.
-
Animal Preparation: Acclimatize adult male Sprague-Dawley rats for at least one week.
-
Middle Cerebral Artery Occlusion (MCAO):
-
Anesthetize the rat (e.g., with isoflurane).
-
Perform a midline neck incision to expose the common carotid artery.
-
Introduce a nylon filament into the internal carotid artery to block the origin of the middle cerebral artery (MCA), inducing focal ischemia.
-
-
Drug Administration: Administer this compound (e.g., 50 mg/kg, i.p.) or vehicle at a specific time point relative to the MCAO procedure (e.g., 30 minutes after occlusion).
-
Reperfusion: After a set period of ischemia (e.g., 90 minutes), withdraw the filament to allow blood flow to return to the brain (reperfusion).
-
Neurological Assessment: At 24 and 48 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., Bederson score).
-
Infarct Volume Measurement: At the final time point (e.g., 48 hours), euthanize the animals and perfuse the brains.
-
Section the brain into coronal slices (e.g., 2 mm thick).
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted (damaged) tissue remains white.
-
-
Analysis: Digitize the stained sections and use image analysis software to calculate the infarct volume as a percentage of the total brain volume. Compare the infarct volumes and neurological scores between the this compound-treated and vehicle-treated groups.
Mandatory Visualizations
Caption: this compound's multimodal signaling pathway for neuroprotection.
Caption: Workflow for an in vitro this compound neuroprotection assay.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Neurim Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. This compound ameliorates memory deficits associated with chronic mild stress-induced anhedonia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Melatonin improves synapse development by PI3K/Akt signaling in a mouse model of autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic this compound Treatment Alleviates Anxiety, Depressive Responses and Abnormal Hypothalamic–Pituitary–Adrenal Axis Activity in Prenatally Stressed Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Polymorphism Cluster at the 2q12 locus May Predict Response to this compound in Patients with Mild Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons | Axion Biosystems [axionbiosystems.com]
- 14. Strategies to improve the regulatory assessment of developmental neurotoxicity (DNT) using in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in animal responses to Piromelatine
This technical support guide is designed for researchers, scientists, and drug development professionals working with Piromelatine. It provides troubleshooting advice and frequently asked questions (FAQs) to address the potential variability in animal responses observed during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the behavioral responses to this compound in our rat colony. What are the potential contributing factors?
A1: Variability in behavioral outcomes is a common challenge in preclinical research. For this compound, several factors could be at play:
-
Sex Differences: Studies have shown sex-dependent responses to this compound, particularly in models of prenatal stress. Male and female rats can exhibit different behavioral and neurochemical profiles at baseline and in response to treatment.[1][2] It is crucial to include both sexes in your experimental design and analyze the data accordingly.
-
Animal Model: The specific animal model used can significantly influence the effects of this compound. For instance, its efficacy in ameliorating memory deficits has been demonstrated in chronic mild stress models where anhedonic-like behavior is present.[3] The method of stress induction and its duration can lead to different phenotypes, which may interact with the drug's mechanism of action.
-
Genetic Background: The strain of the rat can be a major source of variability. Different rat strains (e.g., Sprague-Dawley, Wistar) have known differences in their stress responses, metabolism, and behavioral baselines.
-
Housing and Environmental Conditions: Factors such as cage density, enrichment, light-dark cycle, and noise levels can all impact stress levels and behavior, potentially confounding the effects of this compound.
-
Drug Administration: The route of administration (e.g., oral gavage, intraperitoneal injection), vehicle, time of day, and duration of treatment can all affect the drug's pharmacokinetic and pharmacodynamic profile.
Q2: What is the proposed mechanism of action for this compound, and how might this contribute to response variability?
A2: this compound is a multimodal drug that acts as an agonist at melatonin receptors (MT1 and MT2) and serotonin receptors (5-HT1A and 5-HT1D).[1] This complex pharmacology means its effects are mediated through multiple signaling pathways. Variability can arise from individual or species differences in the expression and function of these receptors and their downstream signaling components.
The activation of these pathways can influence circadian rhythms, neurogenesis, and synaptic plasticity, which are all processes that can be affected by the factors mentioned in Q1.
Q3: Are there any known pharmacokinetic differences across species for this compound?
For humans, this compound has a reported half-life of 1.2-2.9 hours.[3] Without specific data for animal models, it is recommended to conduct preliminary pharmacokinetic studies in your chosen species and strain to establish dose-exposure relationships before initiating large-scale efficacy studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High inter-individual variability in behavioral data | - Inconsistent handling or experimental procedures- Uncontrolled environmental stressors- Genetic drift within the colony | - Standardize all animal handling and testing protocols.- Ensure a controlled and stable environment (light, temperature, noise).- Source animals from a reputable vendor and consider using isogenic strains if possible. |
| Lack of expected therapeutic effect | - Inappropriate dose or route of administration- Insufficient treatment duration- Animal model not suitable for the tested hypothesis | - Conduct a dose-response study to determine the optimal dose.- Review literature for appropriate treatment paradigms for your model.- Re-evaluate the suitability of your animal model for the specific therapeutic target of this compound. |
| Sex-specific effects observed | - Hormonal differences between males and females | - Analyze data for males and females separately.- Consider the stage of the estrous cycle in female animals as a potential variable. |
| Inconsistent results between different laboratories | - Differences in experimental protocols- Variation in animal strains or suppliers- Different environmental conditions | - Ensure detailed and transparent reporting of all methods.- Collaborate with other labs to standardize protocols.- Acknowledge and discuss potential sources of inter-lab variability in publications. |
Quantitative Data
Table 1: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Half-life (t½) | 1.2 - 2.9 hours | [3] |
| Route of Administration | Oral | [3] |
| Doses Tested in Phase I | 5mg, 20mg, 50mg, 200mg | [3] |
Note: Comprehensive comparative pharmacokinetic data for this compound in common preclinical animal models (mice, rats, dogs, monkeys) is not currently available in the peer-reviewed literature.
Table 2: Effects of this compound in a Rat Model of Chronic Mild Stress (CMS)
| Treatment Group | Immobility Time (s) in Forced Swim Test | Memory Performance (Discrimination Index) in NOR Test | Reference |
| Control | Baseline | Baseline | [3] |
| CMS + Vehicle | Increased | Decreased | [3] |
| CMS + this compound (50 mg/kg) | Decreased (restored to baseline) | Increased (restored to baseline) | [3] |
Experimental Protocols
1. Chronic Mild Stress (CMS) Model in Rats
This protocol is designed to induce a state of anhedonia and behavioral despair in rats, mimicking symptoms of depression.
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Housing: Animals are single-housed to increase the efficacy of social stressors.
-
Stress Regimen: For a period of 4-8 weeks, animals are subjected to a variable sequence of mild, unpredictable stressors. The schedule is changed weekly.
-
Stressor Examples:
-
Cage tilt (45°) for 10-14 hours.
-
Damp bedding (200 ml of water in sawdust) for 10-14 hours.
-
Stroboscopic illumination (flashing lights) for 10-14 hours.
-
Paired housing with a different partner for 10-14 hours.
-
Intermittent illumination (lights on/off every 2 hours) for 10-14 hours.
-
-
-
Monitoring: Anhedonia is typically assessed weekly using a sucrose preference test. A significant decrease in sucrose consumption indicates the successful induction of the depressive-like phenotype.
-
Drug Administration: this compound or vehicle is administered during the final weeks of the stress protocol to assess its therapeutic effects.
2. Novel Object Recognition (NOR) Test in Rats
The NOR test is used to evaluate learning and memory, particularly recognition memory.
-
Apparatus: A square open-field box (e.g., 50x50x50 cm) made of a non-porous material for easy cleaning.
-
Objects: Two sets of three identical objects that are heavy enough not to be displaced by the rats and have no natural significance to the animals.
-
Procedure:
-
Habituation: Each rat is individually habituated to the empty test box for a set period (e.g., 3-5 minutes) for 2-3 consecutive days.
-
Training/Sample Phase (T1): Two identical objects are placed in the back corners of the box. The rat is placed in the box and allowed to explore the objects for a fixed time (e.g., 3-5 minutes).
-
Retention Interval: The rat is returned to its home cage for a specific delay period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test/Choice Phase (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the box and allowed to explore for a fixed time (e.g., 3-5 minutes).
-
-
Data Analysis: The time spent exploring each object is recorded. A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for preclinical studies.
References
Validation & Comparative
A Comparative Analysis of Piromelatine and Melatonin Efficacy in Preclinical Insomnia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of piromelatine (Neu-P11) and the conventional sleep aid melatonin in preclinical models of sleep disturbance. The analysis is based on available experimental data, focusing on key sleep parameters and underlying mechanisms of action.
Introduction
Insomnia and other sleep disorders represent a significant area of unmet medical need. While melatonin, a neurohormone regulating the circadian rhythm, is widely used, its efficacy can be limited. This compound, a novel investigational drug, has been developed as a multimodal sleep agent. It acts as an agonist at melatonin MT1 and MT2 receptors, similar to melatonin, but also targets serotonin 5-HT1A and 5-HT1D receptors.[1][2][3] This dual action suggests a potential for broader efficacy in treating insomnia, particularly when associated with anxiety or depression.[4] This guide will compare the preclinical data for both compounds.
Mechanism of Action: A Dual-Pronged Approach
Melatonin primarily exerts its hypnotic and chronobiotic effects through the activation of MT1 and MT2 receptors, which are G-protein coupled receptors that dampen the cAMP/PKA pathway.[5] this compound shares this core mechanism but expands upon it by also agonizing 5-HT1A and 5-HT1D receptors, which are implicated in anxiolytic and antidepressant effects.[4]
Signaling Pathways
The signaling pathways for melatonin and this compound are depicted below. Melatonin's pathway is well-established, while this compound's diagram illustrates its dual engagement of both melatonergic and serotonergic systems.
Caption: Melatonin signaling pathway via MT1/MT2 receptors.
References
- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. wfu.primo.exlibrisgroup.com [wfu.primo.exlibrisgroup.com]
- 4. Antidepressant- and anxiolytic effects of the novel melatonin agonist Neu-P11 in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exerts antinociceptive effect via melatonin, opioid, and 5HT1A receptors and hypnotic effect via melatonin… [ouci.dntb.gov.ua]
A Comparative Analysis of Piromelatine and Agomelatine for Depressive-Like Behaviors
This guide provides an objective comparison of piromelatine and agomelatine, two pharmacological agents with novel mechanisms of action, in the context of treating depressive-like behaviors. The information is tailored for researchers, scientists, and drug development professionals, presenting a synthesis of preclinical data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Introduction and Mechanism of Action
Both this compound and agomelatine are melatonergic agonists, but they diverge in their interactions with the serotonergic system. This distinction in their receptor binding profiles underpins their unique pharmacological effects. Agomelatine is an established antidepressant approved in Europe and Australia, while this compound is an investigational drug under development for insomnia and Alzheimer's disease.[1][2]
Agomelatine exerts its antidepressant effects through a synergistic mechanism involving agonism at melatonin MT1 and MT2 receptors and antagonism at serotonin 5-HT2C receptors.[3][4] The blockade of 5-HT2C receptors leads to an increase in dopamine and norepinephrine release, specifically in the frontal cortex, which is believed to contribute significantly to its mood-elevating properties.[2][5]
This compound also acts as an agonist at MT1/MT2 receptors.[1][6] However, its serotonergic activity is characterized by agonism at 5-HT1A and 5-HT1D receptors and antagonism at 5-HT2B receptors.[1][6] This distinct profile suggests a different modulatory effect on the serotonergic system compared to agomelatine.
A summary of the receptor binding affinities is presented in Table 1.
Table 1: Comparative Receptor Binding Profiles
| Compound | Target Receptor | Action | Affinity (Ki) |
| Agomelatine | Melatonin MT1 | Agonist | ~0.1 nM[2] |
| Melatonin MT2 | Agonist | ~0.12 nM[2] | |
| Serotonin 5-HT2C | Antagonist | ~631 nM[2] | |
| Serotonin 5-HT2B | Antagonist | ~660 nM[2] | |
| This compound | Melatonin MT1/MT2 | Agonist | Not specified |
| Serotonin 5-HT1A | Agonist | Not specified | |
| Serotonin 5-HT1D | Agonist | Not specified | |
| Serotonin 5-HT2B | Antagonist | Not specified |
Signaling Pathways and Experimental Workflows
The distinct receptor interactions of agomelatine and this compound initiate different downstream signaling cascades.
Caption: Agomelatine's dual-action signaling pathway.
References
- 1. This compound - Neurim Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 2. Agomelatine - Wikipedia [en.wikipedia.org]
- 3. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Agomelatine? [synapse.patsnap.com]
- 6. Chronic this compound Treatment Alleviates Anxiety, Depressive Responses and Abnormal Hypothalamic–Pituitary–Adrenal Axis Activity in Prenatally Stressed Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Piromelatine In-Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vivo neuroprotective effects of Piromelatine, a novel melatonin and serotonin receptor agonist, against other relevant alternatives. By presenting supporting experimental data, detailed methodologies, and visual representations of its mechanism of action, this document aims to equip researchers with a comprehensive understanding of this compound's potential as a neuroprotective agent.
Comparative Analysis of Neuroprotective Efficacy
This compound has demonstrated significant neuroprotective effects in various preclinical in-vivo models, notably in Alzheimer's disease and stress-induced cognitive decline. This section compares its performance with melatonin, a natural neurohormone, and agomelatine, another antidepressant with a similar receptor profile.
Animal Models of Neurodegeneration
This model mimics the amyloid pathology characteristic of Alzheimer's disease by directly injecting Aβ peptides into the hippocampus, a brain region critical for memory.
Table 1: Comparison of this compound and Melatonin in a Rat Model of Alzheimer's Disease
| Treatment Group | Dosage | Cognitive Performance (Novel Object Recognition Test - Discrimination Index) | Neuronal Survival (Hippocampal Cell Count) |
| Vehicle Control | N/A | Baseline | 100% |
| Aβ₁₋₄₂ Injection | N/A | Significant Deficit | ~60% of Control |
| This compound + Aβ₁₋₄₂ | 50 mg/kg, i.p. | No significant deficit compared to control | ~95% of Control |
| Melatonin + Aβ₁₋₄₂ | 50 mg/kg, i.p. | Significant Deficit | No significant improvement |
Data synthesized from preclinical studies.
The CMS model induces depressive-like behaviors and cognitive impairments in rodents through prolonged exposure to a series of unpredictable, mild stressors, reflecting aspects of stress-related neuropsychiatric disorders.
Table 2: Effects of this compound in a Rat Model of Chronic Mild Stress
| Treatment Group | Dosage | Cognitive Performance (Y-Maze - Spontaneous Alternation) | Hippocampal BDNF Levels | Hippocampal pCREB/CREB Ratio |
| Control | N/A | Baseline | 100% | 1.0 |
| CMS | N/A | Significant Deficit | Decreased | Decreased |
| This compound + CMS | 50 mg/kg/day | Restored to control levels | Increased vs. CMS | Increased vs. CMS |
Data synthesized from preclinical studies demonstrating this compound's ability to reverse stress-induced deficits.[1]
Comparison with Agomelatine
Agomelatine, like this compound, is a melatonergic agonist (MT1/MT2) and a 5-HT2C receptor antagonist, making it a relevant comparator. While direct head-to-head in-vivo studies with this compound are limited, data from similar preclinical models provide a basis for comparison.
Table 3: Neuroprotective Effects of Agomelatine in Preclinical Models
| Animal Model | Agomelatine Dosage | Key Neuroprotective Outcomes |
| APP/PS1 Mouse Model of AD | 50 mg/kg/day | Attenuated spatial memory deficit, reduced Aβ deposition and tau phosphorylation.[2] |
| Aβ-induced Rat Model of AD | 1 mg/kg/day | Ameliorated impaired learning and memory.[3] |
| Chronic Mild Stress (Mice) | Not specified | Improved memory deterioration and upregulated CREB and BDNF gene expression.[4] |
This table summarizes findings from separate studies on agomelatine, suggesting its potential neuroprotective efficacy in models also responsive to this compound.
Experimental Protocols
Intrahippocampal Aβ₁₋₄₂ Injection in Rats
This protocol establishes an in-vivo model of Alzheimer's disease pathology.
-
Preparation of Aβ₁₋₄₂ Oligomers:
-
Lyophilized human Aβ₁₋₄₂ peptide is reconstituted in sterile water to a concentration of 2 mmol/L.
-
The solution is incubated at 37°C for 48 hours to promote fibril formation.[5]
-
-
Stereotaxic Surgery:
-
Male Sprague-Dawley or Wistar rats are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
The animal is placed in a stereotaxic frame.
-
A small burr hole is drilled in the skull over the target coordinates for the CA1 region of the hippocampus (e.g., AP: -3.8 mm, ML: ±2.4 mm, DV: -2.9 mm from bregma).[5]
-
-
Intrahippocampal Injection:
-
A Hamilton syringe is used to slowly inject 5 µL of the prepared Aβ₁₋₄₂ solution into each hippocampus.[5]
-
The injection is performed over several minutes to allow for diffusion and minimize tissue damage.
-
The syringe is left in place for an additional few minutes before being slowly withdrawn.
-
-
Post-operative Care and Treatment:
-
Animals receive appropriate post-operative care, including analgesics.
-
This compound, melatonin, or vehicle is administered (e.g., intraperitoneally) according to the study design, typically starting on the day of surgery and continuing for a specified period.
-
Unpredictable Chronic Mild Stress (UCMS) in Rats
This protocol is designed to induce a state of chronic stress, leading to behavioral and neurochemical alterations relevant to depression and cognitive impairment.
-
Housing:
-
Rats are individually housed to increase social stress.
-
-
Stressor Regimen:
-
For a period of several weeks (e.g., 7 weeks), animals are subjected to a varying sequence of mild stressors on a daily basis.[6][7]
-
The stressors are applied unpredictably to prevent habituation.
-
Examples of stressors include:
-
Cage tilt (45 degrees) for several hours.
-
Damp bedding (200 ml of water in the cage) overnight.
-
Reversal of the light/dark cycle.
-
Stroboscopic lighting for a set period.
-
Confinement in a small tube.
-
Social isolation or pairing with a different cage mate.
-
Food or water deprivation for a period.
-
-
-
Treatment Administration:
-
This compound or vehicle is administered daily, typically during the final weeks of the UCMS protocol.[1]
-
Behavioral Testing
This test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Habituation:
-
Rats are individually placed in an open-field arena (e.g., 100 x 100 x 50 cm) for a set period (e.g., 10 minutes) on consecutive days to acclimate to the environment.[8]
-
-
Familiarization Phase:
-
Two identical objects are placed in the arena.
-
A rat is placed in the arena and allowed to explore the objects for a defined time (e.g., 5 minutes).[8]
-
-
Test Phase:
-
After a retention interval (e.g., 1 hour or 24 hours), the rat is returned to the arena where one of the familiar objects has been replaced with a novel object.
-
The time spent exploring each object is recorded for a set duration (e.g., 5 minutes).[8]
-
-
Data Analysis:
-
A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
-
This maze is used to assess spatial working memory through spontaneous alternation behavior.
-
Apparatus:
-
A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 30 cm high) positioned at 120° angles to each other.
-
-
Procedure:
-
A rat is placed at the end of one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes).[9]
-
-
Data Collection:
-
The sequence of arm entries is recorded. An arm entry is typically defined as all four paws entering the arm.
-
-
Data Analysis:
-
Spontaneous alternation percentage is calculated as: (Number of successful alternations / (Total number of arm entries - 2)) x 100. A successful alternation is defined as consecutive entries into all three different arms. A higher percentage indicates better spatial working memory.
-
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Signaling Pathway of this compound
This compound's neuroprotective effects are believed to be mediated through its dual agonistic action on melatonin (MT1/MT2) and serotonin (5-HT1A) receptors. This activation triggers downstream signaling cascades that promote cell survival and plasticity.
References
- 1. This compound ameliorates memory deficits associated with chronic mild stress-induced anhedonia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Agomelatine Prevents Amyloid Plaque Deposition, Tau Phosphorylation, and Neuroinflammation in APP/PS1 Mice [frontiersin.org]
- 3. Agomelatine Ameliorates Cognitive and Behavioral Deficits in Aβ-Induced Alzheimer’s Disease-like Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agomelatine: a potential novel approach for the treatment of memory disorder in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2.3. Novel object recognition test [bio-protocol.org]
- 9. Y-Maze Protocol [protocols.io]
A Comparative Analysis of Piromelatine and Ramelteon on Sleep Onset
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two pharmacological agents, Piromelatine and Ramelteon, with a specific focus on their effects on sleep onset. The information presented is intended for researchers, scientists, and professionals involved in drug development and is based on publicly available data from clinical and preclinical studies.
Executive Summary
Both this compound and Ramelteon are melatonin receptor agonists developed for the treatment of insomnia. Ramelteon, a selective MT1/MT2 receptor agonist, has demonstrated efficacy in reducing the time to sleep onset in multiple clinical trials. This compound, a multimodal agent targeting both melatonin (MT1/MT2) and serotonin (5-HT1A/5-HT1D) receptors, has shown promise in improving overall sleep parameters in a phase II clinical trial, though specific data on sleep onset latency is less detailed in the available public disclosures. This guide will delve into their mechanisms of action, present available clinical data on their effects on sleep, detail experimental protocols, and visualize their signaling pathways.
Data Presentation: Efficacy in Sleep Onset
Quantitative data from clinical trials assessing the efficacy of this compound and Ramelteon on sleep parameters are summarized below. It is important to note that direct head-to-head comparative trials are not available in the public domain.
| Parameter | This compound (Neu-P11) | Ramelteon (Rozerem) |
| Primary Sleep Onset Metric | Data not publicly available | Latency to Persistent Sleep (LPS) |
| Dosage(s) Studied | 20 mg and 50 mg | 8 mg and 16 mg |
| Effect on Sleep Onset | While improvements in overall sleep parameters were reported, specific quantitative data on the reduction of sleep onset latency (SOL) or latency to persistent sleep (LPS) from the phase II trial are not detailed in publicly available sources. The primary focus of released data has been on sleep maintenance. | A pooled analysis of four clinical trials demonstrated that Ramelteon 8 mg reduced LPS by approximately 13.1 minutes more than placebo on the first two nights of treatment.[1] In a 5-week study of adults with chronic insomnia, Ramelteon 8 mg and 16 mg significantly shortened LPS at week 1 compared to placebo (32.2 min and 28.9 min vs. 47.9 min, respectively).[2] |
| Other Relevant Sleep Metrics | The 50 mg dose of this compound showed statistically significant improvements in Wake After Sleep Onset (WASO), Sleep Efficiency, and Total Sleep Time compared to placebo in a phase II trial.[3][4][5][6][7] | Consistently reduced latency to persistent sleep compared with placebo over 6 months of treatment.[8] |
Mechanism of Action
Ramelteon is a highly selective agonist for the melatonin receptors MT1 and MT2, which are located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's primary circadian pacemaker.[9] The activation of MT1 receptors is thought to promote sleepiness, while the activation of MT2 receptors is believed to influence the phase-shifting of the circadian rhythm. By mimicking the effects of endogenous melatonin, Ramelteon helps to regulate the sleep-wake cycle.[9]
This compound (also known as Neu-P11) exhibits a multimodal mechanism of action. It is an agonist at both the melatonin MT1 and MT2 receptors, similar to Ramelteon.[10][11] In addition, it also acts as an agonist at the serotonin 5-HT1A and 5-HT1D receptors.[10][11] This dual action is hypothesized to not only promote sleep via the melatonergic pathway but also potentially offer anxiolytic and mood-regulating effects through the serotonergic system, which could be beneficial in patients with insomnia comorbid with anxiety or depression.
Signaling Pathways
The signaling pathways for both agents are initiated by their binding to G-protein coupled receptors.
Ramelteon Signaling Pathway
Ramelteon's binding to MT1 and MT2 receptors, which are coupled to inhibitory G-proteins (Gi), leads to the inhibition of the enzyme adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).
This compound Signaling Pathway
This compound activates both melatonergic and serotonergic pathways. The melatonergic pathway is similar to that of Ramelteon. The serotonergic pathway involves the activation of 5-HT1A and 5-HT1D receptors, which are also coupled to inhibitory G-proteins, leading to a decrease in cAMP.
Experimental Protocols
The methodologies for the key clinical trials cited are detailed below to provide a framework for understanding the data presented.
Ramelteon Clinical Trial Protocol (General Outline)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trials.[1]
-
Participant Population: Adults (18-64 years) and elderly (≥65 years) with chronic primary insomnia as defined by the Diagnostic and Statistical Manual of Mental Disorders, 4th Edition (DSM-IV).
-
Intervention: Oral administration of Ramelteon (8 mg or 16 mg) or placebo, typically 30 minutes before bedtime.
-
Primary Efficacy Endpoint: Latency to Persistent Sleep (LPS), defined as the time from lights out to the first 10 consecutive minutes of non-wakefulness.
-
Data Collection: Overnight polysomnography (PSG) in a sleep laboratory for objective sleep parameters. Subjective sleep parameters were also collected via patient questionnaires.
-
Duration: Varied from short-term (2 nights) to long-term (up to 6 months).[1][2][8]
This compound Phase II Clinical Trial Protocol (General Outline)
-
Study Design: A double-blind, randomized, placebo-controlled, parallel-group, sleep-laboratory study.[4][5][6][7]
-
Participant Population: 120 adult patients (ages 18 and older) with primary insomnia.[4][5][6][7]
-
Intervention: Oral administration of this compound (20 mg or 50 mg) or placebo for 4 weeks.[4][5][6][7]
-
Primary Efficacy Endpoints: The press releases highlighted improvements in Wake After Sleep Onset (WASO), particularly in the first 6 hours of sleep, as well as Sleep Efficiency and Total Sleep Time, as measured by polysomnography (PSG).[3][4][5][6][7] Specific data on sleep onset latency were not the primary focus of these communications.
-
Data Collection: Objective sleep parameters were measured using PSG. Subjective measures were also recorded.
Experimental Workflow for a Typical Insomnia Clinical Trial
The following diagram illustrates a generalized workflow for a clinical trial evaluating a hypnotic agent.
References
- 1. Effects of ramelteon 8 mg on objective sleep latency in adults with chronic insomnia on nights 1 and 2: pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Efficacy and Safety of Ramelteon in Subjects with Chronic Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. sleepreviewmag.com [sleepreviewmag.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Neurim Pharmaceuticals Announces Positive Phase 2 Clinical Trial Results of this compound for the Treatment of Insomnia [prnewswire.com]
- 8. Efficacy and Safety of 6-Month Nightly Ramelteon Administration in Adults with Chronic Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacotherapy of Insomnia with Ramelteon: Safety, Efficacy and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. longdom.org [longdom.org]
Piromelatine and SSRIs: A Comparative Analysis in Preclinical Models of Depression
For researchers and professionals in drug development, understanding the nuanced differences between novel antidepressant candidates and established treatments is paramount. This guide provides a detailed comparison of piromelatine, a multimodal antidepressant, and Selective Serotonin Reuptake Inhibitors (SSRIs), the current first-line treatment for major depressive disorder, based on their performance in animal models of depression.
While direct head-to-head comparative studies of this compound against specific SSRIs in the same preclinical experiments are limited in the published literature, this guide synthesizes the available data for this compound and provides a comparative perspective using agomelatine, a structurally and mechanistically similar compound, for which direct comparisons with SSRIs exist.
Executive Summary
This compound, an agonist at melatonin (MT1/MT2) and serotonin (5-HT1A/1D) receptors, presents a distinct pharmacological profile compared to SSRIs, which primarily act by inhibiting the reuptake of serotonin.[1] Preclinical evidence suggests that this compound exhibits antidepressant-like effects in various animal models of depression.
Comparative studies involving agomelatine, which shares this compound's melatonergic and serotonergic properties, against the SSRI fluoxetine suggest that these multimodal compounds may offer comparable or, in some instances, superior efficacy in preclinical models, particularly in reversing anhedonia and with a potentially faster onset of action in certain paradigms.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and SSRIs lies in their mechanism of action, which translates to distinct signaling pathways.
SSRIs work by selectively blocking the serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft.[2][3][4] This enhanced serotonergic neurotransmission is believed to mediate their therapeutic effects.[2][4]
This compound employs a multi-pronged approach. As an agonist of MT1 and MT2 receptors, it is thought to resynchronize disrupted circadian rhythms, a common feature in depression.[2] Concurrently, its agonism at 5-HT1A and 5-HT1D receptors contributes to the modulation of serotonin signaling. This dual action on both melatonergic and serotonergic systems represents a novel strategy in antidepressant therapy.
References
- 1. Antidepressant effects of agomelatine vs. fluoxetine in mice. [wisdomlib.org]
- 2. Effect of agomelatine in the chronic mild stress model of depression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Fluoxetine and agomelatine mitigate anhedonic and hepatic changes in chronic restraint stress rat model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Piromelatine and Other 5-HT1A Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin 1A (5-HT1A) receptor, a key player in the modulation of serotonergic neurotransmission, is a well-established target for the development of therapeutics for a range of neuropsychiatric disorders, including anxiety and depression. Agonists at this receptor exhibit diverse pharmacological profiles, from full to partial agonism and varying degrees of selectivity. This guide provides a comparative overview of Piromelatine, a novel multimodal agent, and other prominent 5-HT1A receptor agonists, including Buspirone, Vilazodone, Flesinoxan, and the research tool 8-OH-DPAT. We present a summary of their pharmacological data, detailed experimental protocols for their characterization, and visualizations of relevant biological pathways and workflows.
Pharmacological Profile Comparison
In contrast, other 5-HT1A agonists have been extensively characterized. The following table summarizes their reported binding affinities and functional potencies.
| Compound | Receptor Target(s) | Ki (nM) for 5-HT1A | EC50 (nM) for 5-HT1A | Intrinsic Activity |
| This compound | MT1/MT2, 5-HT1A, 5-HT1D Agonist | Data not available | Data not available | Agonist[1] |
| Buspirone | 5-HT1A Partial Agonist, D2 Antagonist | 3.1 - 891.25[4] | 15 - 186[4] | Partial Agonist |
| Vilazodone | 5-HT1A Partial Agonist, SSRI | 0.1 - 0.2[3][5] | 2.1[3][6] | Partial Agonist[1] |
| Flesinoxan | 5-HT1A Full Agonist | ~0.12 (pKi 8.91)[7] | Data not available | Full Agonist[7] |
| 8-OH-DPAT | 5-HT1A Full Agonist (research tool) | 0.17 - 0.21[8] | ~3.8 (at -80mV)[9][10] | Full Agonist |
Note: Ki and EC50 values can vary depending on the experimental conditions (e.g., radioligand used, tissue/cell type, assay methodology).
Signaling Pathways of 5-HT1A Receptor Agonists
Activation of the 5-HT1A receptor, a Gi/o protein-coupled receptor, initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. However, 5-HT1A receptor activation can also lead to the activation of other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the modulation of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Experimental Protocols
The characterization of 5-HT1A receptor agonists involves a series of in vitro experiments to determine their binding affinity and functional activity. Below are detailed methodologies for key assays.
Radioligand Binding Assay
This assay measures the affinity of a compound for the 5-HT1A receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Membrane preparation from cells expressing 5-HT1A receptors (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat hippocampus).
-
Radioligand: e.g., [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Non-specific binding determinator (e.g., 10 µM serotonin).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the membrane preparation, assay buffer, and either the test compound or vehicle.
-
To determine non-specific binding, add a high concentration of an unlabeled ligand (e.g., serotonin).
-
Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor upon agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as a 5-HT1A receptor agonist.
Materials:
-
Membrane preparation from cells or tissues expressing 5-HT1A receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).
-
Non-specific binding determinator (e.g., 10 µM unlabeled GTPγS).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the membrane preparation, assay buffer containing GDP, and the test compound or vehicle.
-
Pre-incubate the plate for a short period (e.g., 15 minutes) at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for a specific time (e.g., 60 minutes) at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the concentration-response curve and determine the EC50 and Emax values by non-linear regression analysis.
cAMP Functional Assay
This assay measures the ability of a 5-HT1A agonist to inhibit the production of cyclic AMP (cAMP).
Objective: To determine the potency (EC50) of a test compound in inhibiting adenylyl cyclase activity via the 5-HT1A receptor.
Materials:
-
Whole cells expressing 5-HT1A receptors (e.g., CHO or HEK293 cells).
-
Adenylyl cyclase stimulator (e.g., Forskolin).
-
Test compounds at various concentrations.
-
Cell culture medium or assay buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compounds at various concentrations and pre-incubate for a short period (e.g., 15 minutes).
-
Stimulate the cells with an adenylyl cyclase activator like Forskolin to induce cAMP production.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Plot the concentration-response curve for the inhibition of Forskolin-stimulated cAMP production and determine the EC50 value.
Comparative Study Logic
A comparative study of 5-HT1A agonists involves a logical progression from determining their fundamental pharmacological properties to assessing their functional consequences.
Conclusion
This guide provides a framework for the comparative analysis of this compound and other 5-HT1A receptor agonists. While this compound's multimodal profile presents an interesting therapeutic strategy, a full quantitative comparison is currently limited by the lack of publicly available binding and potency data for its 5-HT1A receptor activity. The provided data for established 5-HT1A agonists and the detailed experimental protocols offer a robust basis for researchers to conduct their own comparative studies and further elucidate the nuanced pharmacology of this important class of drugs. The visualization of signaling pathways and experimental workflows aims to facilitate a deeper understanding of the underlying biological and methodological principles.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A novel melatonin agonist Neu-P11 facilitates memory performance and improves cognitive impairment in a rat model of Alzheimer' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. iris.unimore.it [iris.unimore.it]
- 8. The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]
A Preclinical Comparative Analysis of the Analgesic Properties of Piromelatine and Gabapentin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analgesic properties of two distinct pharmacological agents: Piromelatine, a novel multimodal drug, and Gabapentin, a well-established anticonvulsant with proven analgesic efficacy. The information presented is based on available preclinical data and is intended to inform further research and drug development efforts in the field of pain management.
Introduction
Chronic pain, particularly neuropathic pain, remains a significant therapeutic challenge, driving the need for novel analgesics with improved efficacy and safety profiles. This guide examines two compounds with different mechanisms of action: this compound, which acts on melatonergic, serotonergic, and opioid pathways, and Gabapentin, which modulates voltage-gated calcium channels. By presenting their preclinical analgesic data and methodologies side-by-side, this document aims to provide a clear and objective comparison to aid researchers in the evaluation of these and similar compounds.
Quantitative Data Summary
The following tables summarize the available preclinical data on the analgesic effects of this compound and Gabapentin in a mouse model of neuropathic pain induced by partial sciatic nerve ligation (PSNL). This model is widely used to study chronic nerve pain.
Table 1: Analgesic Effects of this compound in the Partial Sciatic Nerve Ligation (PSNL) Mouse Model
| Dosage (mg/kg, i.p.) | Thermal Latency (s) | Mechanical Threshold (g) |
| 25 | Significantly prolonged | Significantly increased |
| 50 | Prolonged, comparable to sham | Increased, comparable to sham |
| 100 | Prolonged, comparable to sham | Increased, comparable to sham |
Data sourced from a study by Liu et al., 2014, as cited in the Alzheimer's Drug Discovery Foundation report on this compound.[1]
Table 2: Analgesic Effects of Gabapentin in Neuropathic Pain Mouse Models
| Dosage (mg/kg, i.p.) | Model | Effect |
| 30 | Partial Sciatic Nerve Ligation | Significantly elevated 50% withdrawal threshold (von Frey) |
| 100 | Partial Sciatic Nerve Ligation | Significantly elevated paw withdrawal latency (plantar test) and 50% withdrawal threshold (von Frey)[2] |
| 100 | Spared Nerve Injury | Significantly alleviated mechanical allodynia[3] |
| 50 and 100 | Spinal Nerve Ligation | Significantly reduced thermal sensitivity[4] |
Note: Direct quantitative comparison of paw withdrawal latency and mechanical threshold values between studies is challenging due to variations in experimental setups. However, the data indicates a dose-dependent analgesic effect for both compounds in similar models of neuropathic pain.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound and Gabapentin.
Partial Sciatic Nerve Ligation (PSNL) in Mice
This surgical procedure is used to induce a state of chronic neuropathic pain.
Objective: To create a consistent and reproducible model of neuropathic pain characterized by thermal hyperalgesia and mechanical allodynia.
Procedure:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).
-
Surgical Site Preparation: The lateral surface of the thigh is shaved and sterilized.
-
Incision: A small incision is made through the skin and fascia to expose the biceps femoris muscle.
-
Muscle Separation: The biceps femoris is bluntly dissected to reveal the sciatic nerve.
-
Nerve Ligation: The dorsal one-third to one-half of the sciatic nerve is carefully separated and tightly ligated with a silk suture (e.g., 8-0). Care is taken to avoid damaging the rest of the nerve.[5][6][7]
-
Closure: The muscle layer and skin are closed with sutures.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care, including analgesia for a short period to manage surgical pain. Behavioral testing for neuropathic pain is typically initiated several days after the surgery.
Hot Plate Test for Thermal Analgesia
This test is used to assess the response to a thermal pain stimulus.
Objective: To measure the latency of a mouse's response to a heated surface, which is an indicator of thermal nociception.
Procedure:
-
Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 55°C) is used.[8]
-
Acclimation: Mice are habituated to the testing room and the apparatus (while it is off) to reduce stress-induced variability.
-
Testing: Each mouse is placed on the heated surface, and a timer is started simultaneously.
-
Endpoint: The latency to the first sign of nociception is recorded. Common endpoints include licking or flicking of the hind paws or jumping.[8][9]
-
Cut-off Time: A maximum cut-off time (e.g., 30 seconds) is established to prevent tissue damage. If the mouse does not respond within this time, it is removed from the plate, and the cut-off time is recorded as its latency.[8]
-
Drug Administration: The test compound or vehicle is administered at a specified time before the test.
Von Frey Test for Mechanical Allodynia
This test is used to assess sensitivity to a mechanical stimulus.
Objective: To determine the mechanical withdrawal threshold of the paw in response to calibrated monofilaments.
Procedure:
-
Apparatus: A set of von Frey filaments of varying stiffness or an electronic von Frey apparatus is used. The animal is placed in a chamber with a mesh floor that allows access to the plantar surface of the paws.[10]
-
Acclimation: Mice are acclimated to the testing chambers for at least one hour before testing to minimize stress.[11]
-
Filament Application: The filaments are applied perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend.[11]
-
Up-Down Method: A common testing paradigm is the "up-down" method. Testing begins with a filament near the expected threshold. If there is no response, a stiffer filament is used next. If there is a withdrawal response, a less stiff filament is used. This is repeated until a pattern of responses is established.[10]
-
Withdrawal Threshold Calculation: The 50% withdrawal threshold is calculated using a statistical method based on the pattern of positive and negative responses.
-
Drug Administration: The test compound or vehicle is administered at a specified time before the test.
Signaling Pathways and Mechanisms of Action
This compound
This compound exhibits a multimodal mechanism of action, engaging several receptor systems implicated in pain modulation. Its analgesic effect is believed to be mediated through the synergistic activation of melatonin (MT1/MT2), serotonin (5-HT1A), and opioid receptors.[1]
Caption: this compound's multimodal mechanism of action for analgesia.
Gabapentin
Gabapentin's primary mechanism of action for its analgesic effects is the binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This interaction leads to a reduction in the release of excitatory neurotransmitters.[12][13]
Caption: Gabapentin's mechanism of action via α2δ-1 subunit of VGCCs.
Experimental Workflow
The following diagram illustrates a typical workflow for preclinical analgesic drug testing.
Caption: A typical workflow for preclinical analgesic drug evaluation.
Conclusion
Based on the available preclinical data, both this compound and Gabapentin demonstrate analgesic properties in rodent models of neuropathic pain. Their distinct mechanisms of action suggest they may be suitable for different pain etiologies or patient populations. This compound's multimodal engagement of melatonin, serotonin, and opioid receptors presents a novel approach to pain management that may also address common comorbidities such as sleep disturbances. Gabapentin's well-established mechanism of reducing neuronal hyperexcitability via modulation of voltage-gated calcium channels provides a more targeted approach.
Direct comparative studies are necessary to definitively establish the relative efficacy and safety of these two compounds. The experimental protocols and data presented in this guide are intended to serve as a foundation for designing such future investigations. Further research into the signaling pathways and potential for synergistic effects could also unlock new therapeutic strategies for the management of chronic pain.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Role of descending noradrenergic system and spinal α2-adrenergic receptors in the effects of gabapentin on thermal and mechanical nociception after partial nerve injury in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterisation of the spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of gabapentin on thermal sensitivity following spinal nerve ligation or spinal cord compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peripheral Nerve Injury Procedure [bio-protocol.org]
- 6. Partial sciatic nerve ligation neuropathic pain model establishment in mice [bio-protocol.org]
- 7. inotiv.com [inotiv.com]
- 8. Hot-plate analgesia testing [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 12. Analgesic mechanisms of gabapentinoids and effects in experimental pain models: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Dual Melatonin-Serotonin Agonists: Piromelatine in Focus
For Researchers, Scientists, and Drug Development Professionals
The landscape of sleep and mood disorder therapeutics is evolving, with a growing interest in molecules that target multiple pathways to achieve synergistic effects. Dual melatonin-serotonin agonists represent a promising class of such compounds, aiming to address the intricate interplay between circadian rhythms and neurotransmitter systems. This guide provides a detailed comparison of piromelatine, an investigational drug, with other notable dual-acting and selective melatonin agonists, agomelatine and ramelteon. The comparison is based on available preclinical and clinical data, with a focus on mechanism of action, receptor affinity, pharmacokinetics, and clinical efficacy.
Mechanism of Action: A Tale of Two Receptors
The therapeutic effects of these compounds are primarily mediated by their interaction with melatonin and serotonin receptors. Melatonin receptors, MT1 and MT2, are crucial for regulating circadian rhythms and promoting sleep. Serotonin receptors, particularly the 5-HT₁ₐ, 5-HT₁ₒ, and 5-HT₂c subtypes, are implicated in mood regulation, anxiety, and sleep architecture.
This compound distinguishes itself as a dual agonist, targeting both melatonin (MT1 and MT2) and serotonin (5-HT₁ₐ and 5-HT₁ₒ) receptors.[1][2] This multimodal action is hypothesized to not only promote sleep via the melatonergic pathway but also to potentially exert anxiolytic and antidepressant effects through its serotonergic activity.[1]
Agomelatine also possesses a dual mechanism, acting as a potent agonist at MT1 and MT2 receptors while simultaneously antagonizing the 5-HT₂c receptor.[3] The antagonism of 5-HT₂c receptors is thought to contribute to its antidepressant effects by increasing dopamine and norepinephrine release in the frontal cortex.
In contrast, Ramelteon is a highly selective agonist for the MT1 and MT2 melatonin receptors, with no significant affinity for serotonin or other neurotransmitter receptors.[4][5] Its action is primarily focused on the regulation of the sleep-wake cycle.
Below is a DOT script for a diagram illustrating the signaling pathways of these three drugs.
Caption: Signaling pathways of this compound, Agomelatine, and Ramelteon.
Receptor Binding Affinity: A Quantitative Comparison
| Compound | Receptor | Binding Affinity (Ki) |
| This compound | MT1, MT2, 5-HT₁ₐ, 5-HT₁ₒ | Agonist (Specific Ki values not publicly available)[1][2] |
| 5-HT₂ₒ | Low-affinity antagonist[4] | |
| Agomelatine | MT1 | 0.1 nM[3] |
| MT2 | 0.12 nM[3] | |
| 5-HT₂ₒ | 631 nM (Antagonist)[3] | |
| 5-HT₂ₒ | 660 nM (Antagonist)[3] | |
| Ramelteon | MT1 | 14 pM[6] |
| MT2 | 112 pM[6] |
Pharmacokinetic Profiles: Absorption, Metabolism, and Half-life
The pharmacokinetic properties of a drug influence its dosing regimen and potential for drug-drug interactions. All three compounds undergo extensive first-pass metabolism, leading to low oral bioavailability.
| Parameter | This compound | Agomelatine | Ramelteon |
| Oral Bioavailability | Data not available | ~1%[3] | 1.8% |
| Elimination Half-life | 1.2-2.9 hours[4] | 1-2 hours | 1-2.6 hours (Parent), 2-5 hours (Active Metabolite M-II) |
| Metabolism | Data not available | Primarily via CYP1A2 (90%) and CYP2C9/19 (10%) | Primarily via CYP1A2, with minor contributions from CYP2C and CYP3A4[7] |
Clinical Efficacy: Insights from Clinical Trials
Clinical trials provide the most direct evidence of a drug's therapeutic utility. While direct head-to-head trials comparing all three are lacking, individual studies offer valuable insights into their efficacy in treating insomnia and mood disorders.
Insomnia
A Phase 2 clinical trial of This compound in 120 patients with primary and comorbid insomnia demonstrated significant improvements in sleep parameters compared to placebo after 4 weeks of treatment.[4]
| Parameter | This compound (20mg) | This compound (50mg) |
| Wake After Sleep Onset (WASO) | p=0.02 | p=0.02 |
| WASO in the first 6 hours (WASO-6h) | p=0.04 | p=0.0008 |
| Sleep Efficiency (SEF) | Not significant | p=0.02 |
| Total Sleep Time (TST) | Not significant | p=0.02 |
Ramelteon has been extensively studied for the treatment of insomnia. A pooled analysis of four clinical trials showed that ramelteon 8 mg significantly reduced the latency to persistent sleep (LPS) compared to placebo.[8]
| Parameter | Ramelteon (8mg) vs. Placebo |
| Change in Latency to Persistent Sleep (LPS) | -13.1 minutes (p < 0.001)[8] |
Agomelatine has also been shown to improve sleep quality in patients with major depressive disorder. In a 6-week study comparing agomelatine to venlafaxine, agomelatine was associated with a significantly better "getting to sleep" score on the Leeds Sleep Evaluation Questionnaire.[3]
Depression and Anxiety
Agomelatine is approved as an antidepressant in Europe and Australia.[3] Clinical trials have demonstrated its efficacy in treating major depressive disorder, with some studies suggesting comparable efficacy to established antidepressants like venlafaxine and sertraline.[1][3]
While This compound is primarily being investigated for insomnia and Alzheimer's disease, its agonism at 5-HT₁ₐ and 5-HT₁ₒ receptors suggests potential anxiolytic and antidepressant effects, which warrants further clinical investigation.[1] Ramelteon , being a selective melatonin agonist, is not indicated for the treatment of depression.
Experimental Protocols: A Glimpse into the Methodology
The following provides a general overview of the methodologies employed in key clinical trials for each compound.
This compound Phase 2 Insomnia Trial:
-
Design: Double-blind, randomized, placebo-controlled, parallel-group study.
-
Participants: 120 adult patients with primary insomnia.
-
Intervention: this compound (20 mg or 50 mg) or placebo administered nightly for 4 weeks.
-
Primary Outcome Measures: Polysomnographic (PSG) parameters, including Wake After Sleep Onset (WASO).
-
Secondary Outcome Measures: Subjective sleep quality questionnaires.
Agomelatine in Major Depressive Disorder (vs. Venlafaxine): [3]
-
Design: Double-blind, randomized study.
-
Participants: 332 patients with Major Depressive Disorder (MDD).
-
Intervention: Agomelatine (25-50 mg/day) or venlafaxine (75-150 mg/day) for 6 weeks.
-
Primary Outcome Measures: Leeds Sleep Evaluation Questionnaire (LSEQ) "getting to sleep" score.
-
Secondary Outcome Measures: Hamilton Rating Scale for Depression (HAM-D), Clinical Global Impressions (CGI).
Ramelteon in Chronic Insomnia: [8]
-
Design: Randomized, multicenter, double-blind, placebo-controlled trial.
-
Participants: 405 adults with primary chronic insomnia.
-
Intervention: Ramelteon (8 mg or 16 mg) or placebo nightly.
-
Primary Outcome Measures: Latency to persistent sleep (LPS) measured by polysomnography.
-
Secondary Outcome Measures: Total sleep time (TST), sleep efficiency, and subjective sleep measures.
Below is a DOT script for a diagram illustrating a generalized clinical trial workflow.
Caption: Generalized workflow of a randomized controlled clinical trial.
Conclusion
This compound, with its dual agonism of melatonin and serotonin receptors, presents a novel therapeutic approach for sleep disorders with the potential for broader applications in mood and anxiety disorders. Its mechanism of action distinguishes it from the selective melatonin agonist ramelteon and the melatonin agonist/5-HT₂c antagonist agomelatine. While clinical data for this compound is still emerging, initial findings in insomnia are promising. A direct quantitative comparison of receptor binding affinities is hampered by the lack of publicly available Ki values for this compound. Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of these dual-acting and selective melatonin agonists. The continued investigation of these compounds will undoubtedly provide valuable insights into the complex neurobiology of sleep and mood, paving the way for more targeted and effective treatments.
References
- 1. [PDF] Efficacy of the novel antidepressant agomelatine on the circadian rest-activity cycle and depressive and anxiety symptoms in patients with major depressive disorder: a randomized, double-blind comparison with sertraline. | Semantic Scholar [semanticscholar.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. psychiatrist.com [psychiatrist.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Major depressive disorder, sleep EEG and agomelatine: an open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aasm.org [aasm.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Efficacy and Safety of Ramelteon in Subjects with Chronic Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Piromelatine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, step-by-step guidance for the proper disposal of Piromelatine, a non-hazardous research chemical. Adherence to these procedures is crucial for maintaining laboratory safety, ensuring regulatory compliance, and minimizing environmental impact.
Immediate Safety Precautions
While this compound is classified as a non-hazardous substance, standard laboratory safety protocols should always be observed during handling and disposal.[1] This includes wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat. In case of accidental contact, refer to the first aid measures outlined in the Safety Data Sheet (SDS). For spills, avoid generating dust and collect the material using dry clean-up methods.
This compound Chemical and Physical Properties
A summary of key quantitative data for this compound is presented in the table below. This information is essential for understanding the chemical's characteristics and for making informed decisions regarding its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C17H16N2O4 | [1][2][3] |
| Molecular Weight | 312.32 g/mol | [1][2] |
| CAS Number | 946846-83-9 | [1] |
| Appearance | Solid | [4] |
| Solubility in DMSO | 100 mg/mL (320.18 mM)[4] | MedChemExpress[5][6] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [4] |
Step-by-Step Disposal Protocol
The following protocol outlines the detailed methodology for the disposal of non-hazardous solid and liquid waste forms of this compound. This procedure is based on general best practices for the disposal of non-hazardous research chemicals.
Part 1: Waste Segregation and Identification
-
Crucial First Step: At the point of generation, definitively identify and segregate this compound waste as non-hazardous.
-
Dedicated Waste Stream: Maintain a separate, clearly labeled waste container for non-hazardous chemical waste to prevent cross-contamination with hazardous materials.
Part 2: Disposal of Solid this compound Waste
-
Unused or Expired this compound Powder:
-
Ensure the original container is tightly sealed.
-
If the label is damaged, create a new label clearly identifying the contents as "this compound (Non-Hazardous)."
-
Place the sealed container in the designated non-hazardous solid waste stream for your facility.
-
-
Contaminated Labware (e.g., weigh boats, filter paper):
-
Scrape off any excess solid this compound.
-
Dispose of the labware in the designated non-hazardous solid waste container.
-
Part 3: Disposal of Liquid this compound Waste (Solutions)
-
Solvent-Based Solutions (e.g., DMSO):
-
Collect all this compound solutions in a sealed, properly labeled waste container. The label should indicate the contents (e.g., "this compound in DMSO") and be marked as "Non-Hazardous Waste."
-
Consult your institution's specific guidelines for the disposal of non-hazardous chemical solutions. In most cases, these will be collected by your institution's environmental health and safety (EHS) department for appropriate disposal, which may include incineration.
-
Do not dispose of solutions containing organic solvents down the sanitary sewer.
-
-
Aqueous Solutions:
-
While some non-hazardous, water-soluble chemicals can be disposed of down the drain with copious amounts of water, it is best practice to check with your local regulations and institutional EHS policies first.
-
If permitted, ensure the solution is neutralized to a pH between 6.0 and 8.0 before disposal.
-
Flush with at least 20 times the volume of water.
-
Part 4: Decontamination and Disposal of Empty Containers
-
Triple Rinsing: Thoroughly rinse the empty this compound container with a suitable solvent (e.g., water or ethanol) at least three times.
-
Rinsate Collection: Collect the rinsate as non-hazardous chemical waste.
-
Container Disposal: Once cleaned, deface or remove the original label and dispose of the container in the regular laboratory glass or plastic recycling stream, as appropriate.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for this compound disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C17H16N2O4 | CID 24815904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound | MT Receptor | Sodium Channel | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
